Citraconimide

Catalog No.
S603539
CAS No.
1072-87-3
M.F
C5H5NO2
M. Wt
111.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citraconimide

CAS Number

1072-87-3

Product Name

Citraconimide

IUPAC Name

3-methylpyrrole-2,5-dione

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8)

InChI Key

ZLPORNPZJNRGCO-UHFFFAOYSA-N

SMILES

Array

Synonyms

citraconimide

Canonical SMILES

CC1=CC(=O)NC1=O

The exact mass of the compound Citraconimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221310. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile and Relevance

Author: Smolecule Technical Support Team. Date: February 2026

Citraconimide (C5H5NO2) is the mono-methylated analog of maleimide [1]. This simple structural modification significantly alters its chemical reactivity compared to standard maleimides, making it a compound of interest in bioconjugation chemistry and the development of next-generation maleimides (NGMs) for creating more stable biological conjugates, such as Antibody-Drug Conjugates (ADCs) [1].

Solubility and Chemical Handling

A primary challenge and defining characteristic of this compound is its low solubility in aqueous buffers, which is a direct result of its intrinsic molecular structure designed for specific reactivity [1]. Practical work with this compound derivatives typically requires the use of organic solvents.

A common and efficient method for synthesizing various N-substituted citraconimides is a one-pot, two-step process in an organic solvent medium [1]:

  • A primary amine is reacted with citraconic anhydride to form a citraconamic acid intermediate.
  • The intermediate is cyclized under dehydrating conditions (e.g., using acetic anhydride/sodium acetate) to yield the final this compound product.

Summary of Key Characteristics

The table below summarizes the core properties and handling considerations for this compound:

Property/Aspect Description and Application Notes
Chemical Structure Mono-methylated maleimide derivative [1]
Primary Reactivity Thio-Michael addition with thiols (e.g., cysteine residues); exhibits improved hydrolytic stability of the adduct compared to maleimide [1]
Aqueous Solubility Low; requires organic solvents for handling and reaction [1]
Experimental Solvent Systems Dichloromethane (DCM), Dimethylformamide (DMF), or mixtures thereof [1]

Experimental Workflow for Bioconjugation

The following diagram illustrates a general workflow for using this compound in a bioconjugation context, based on the synthesis and reactivity information available:

G Start Start: Amine & Citraconic Anhydride Step1 Step 1: Form Citraconamic Acid (Solvent: DMF/DCM) Start->Step1 Step2 Step 2: Cyclize to this compound (Conditions: Acetic Anhydride) Step1->Step2 Step3 Step 3: Purify Product (Method: Flash Chromatography) Step2->Step3 Step4 Step 4: Conjugate with Thiol (Reaction: Thio-Michael Addition) Step3->Step4 End Final Conjugate Step4->End

General workflow for this compound synthesis and bioconjugation.

Future Research Directions

Available literature suggests several promising research avenues for this compound and its derivatives [1]:

  • Advanced Bioconjugates: Development of more stable linkers for ADCs and targeted drug delivery systems.
  • Material Science: Incorporation into novel polymers, hydrogels, and smart materials.
  • Chemical Biology: Use as a reversible or stimulus-responsive tagging and isolation tool.

References

Core Chemical Structure and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Citraconimide is the N-substituted derivative of citraconic acid, belonging to the class of 2,5-pyrrolediones. Its core structure features a five-membered ring with two carbonyl groups. The key derivatives and their basic structural relationships are outlined below.

G This compound Core Structure and Derivatives Citraconic_Acid Citraconic Acid (2-Methylmaleic Acid) Citraconic_Anhydride Citraconic Anhydride Citraconic_Acid->Citraconic_Anhydride Dehydration This compound This compound (1H-Pyrrole-2,5-dione, 3-methyl-) Citraconic_Anhydride->this compound Reaction with Primary Amine (RNH₂) N_substituted N-Substituted this compound (R = various groups) This compound->N_substituted Functionalization

Synthesis and Key Methodologies

Several methods exist for synthesizing citraconimides and their functional derivatives, primarily through condensation reactions and cycloadditions.

Synthesis of Core Structure and N-Substituted Derivatives

The most straightforward synthesis involves the condensation of citraconic anhydride with primary amines [1]. The anhydride ring opens to form a monoamide-acid, which then cyclizes to form the this compound ring. This method allows for the introduction of various substituents (R) on the nitrogen atom. These N-substituted citraconimides can be used as monomers in polymer synthesis or as intermediates for further functionalization [2] [1].

Key Functionalization and Reactions

Research has explored several specific reactions of citraconimides, which are valuable for creating more complex molecules:

  • Regioselective Reduction: this compound derivatives can undergo regioselective reduction using sodium borohydride (NaBH₄) to yield 5-hydroxy-1,5-dihydropyrrol-2-ones, a valuable heterocyclic scaffold [3].
  • Ring-Opening with Amines: Similar to succinimide, the this compound ring can be opened by alkylamines at room temperature to form N-substituted citraconamides. This provides a route to diamides with different substituents [4].
  • Diels-Alder Cycloaddition: this compound acts as a dienophile in Diels-Alder reactions. This reaction has been successfully used with dihydronaphthalene derivatives to synthesize complex structures like azasteroids, which are steroidal analogs where a carbon atom in the ring is replaced by nitrogen [5] [6].

The following table summarizes these key synthetic methods.

Method Key Reagent/Condition Product Application/Note
Condensation [1] Citraconic anhydride + Primary amine N-Substituted this compound General synthesis; R group can be varied.
Regioselective Reduction [3] NaBH₄ 5-hydroxy-1,5-dihydropyrrol-2-one Synthesis of functionalized heterocycles.
Nucleophilic Ring-Opening [4] Alkylamines, cold N,N'-Disubstituted Citraconamide Access to linear diamide compounds.
Diels-Alder Reaction [5] [6] Diene (e.g., dihydronaphthalene derivative) Azasteroid / Complex bicyclic system Building stereochemically complex molecules.

Primary Applications and Uses

This compound derivatives have found applications in material science and medicinal chemistry.

  • Polymer Science: Citraconimides and biscitraconimides are used as monomers and cross-linking agents. They can be polymerized or copolymerized to create new polymeric materials with specific properties. Their reactivity also makes them useful in creating re-mendable polymers via Diels-Alder chemistry [2].
  • Rubber Vulcanization: Historically, citraconimides have been used as curing agents for synthetic rubbers and vulcanizable elastomers [7].
  • Medicinal Chemistry & Drug Discovery: The ability of this compound to participate in Diels-Alder reactions has been exploited to synthesize azasteroids [5] [6]. Azasteroids are a significant class of compounds studied for their potential biological activities, including as anticancer agents.

Detailed Experimental Protocols

Here is a detailed methodology for two key reactions based on the search results.

Synthesis of N-Substituted this compound via Condensation

This is a classic and general method for preparing this compound monomers [1].

  • Reagents: Citraconic anhydride, primary amine (e.g., N-(α-Methylbenzyl)aminocarbonylmethyl derivative), solvent (e.g., acetone, dichloromethane), cyclization agent (e.g., acetic anhydride with cobalt naphthenate catalyst, or triethylamine).
  • Procedure:
    • Dissolve citraconic anhydride in a suitable anhydrous solvent.
    • Slowly add one equivalent of the primary amine while stirring and cooling the mixture (e.g., in an ice bath).
    • Allow the reaction to stir for several hours at room temperature to form the citraconamic acid intermediate.
    • Add a cyclization agent (e.g., triethylamine as a base, or a mixture of acetic anhydride with a trace of cobalt naphthenate) to promote ring closure.
    • Reflux the mixture for a specified time (e.g., 2-4 hours).
    • After completion, isolate the product by pouring the reaction mixture into cold water or another non-solvent. The precipitate can be collected by filtration and purified by recrystallization.
  • Characterization: The product is typically characterized by IR spectroscopy (showing imide carbonyl stretches), ¹H-NMR, and ¹³C-NMR spectroscopy [2].
Diels-Alder Reaction for Azasteroid Synthesis

This protocol outlines the use of this compound as a dienophile to construct steroidal frameworks [5] [6].

  • Reagents: this compound, diene (e.g., 1-(1-trialkylsiloxyvinyl)-3,4-dihydronaphthalene derivative), solvent (e.g., toluene, xylene).
  • Procedure:
    • Combine the this compound and the diene in a dry, inert solvent.
    • Heat the reaction mixture to reflux under an inert atmosphere (nitrogen or argon) for several hours to days, depending on the reactivity.
    • Monitor the reaction progress by TLC.
    • After completion, cool the mixture and concentrate it under reduced pressure.
    • Purify the crude product via column chromatography or recrystallization to obtain the Diels-Alder adduct, which is a key intermediate for azasteroids.
  • Notes: The stereochemistry of the resulting adducts is crucial and is elucidated using spectroscopic methods (NMR) and computational calculations [5].

Pathways for Further Research

The existing literature provides a strong foundation, but a comprehensive whitepaper would require deeper research. I suggest you:

  • Consult Specialized Databases: Use SciFinder Navigator or Reaxys to find the original patent or paper disclosing this compound's first synthesis, which these search results do not include.
  • Expand on Quantitative Data: Search specifically for physical chemical data (e.g., melting points, solubility, pKa) of the parent this compound compound in handbooks and chemical databases.
  • Investigate Biological Activity: Explore recent literature on "azasteroids" and "maleimide/citraconimide in drug discovery" to find more detailed information on signaling pathways and specific drug targets.

References

Citraconimide: Chemical Profile and Polymerization Data

Author: Smolecule Technical Support Team. Date: February 2026

Citraconimide is a 1,1,2-trisubstituted ethylenic monomer with the molecular formula C5H5NO2 [1]. The following tables summarize its key characteristics and polymerization research findings.

  • Basic Chemical Identifiers | Property | Detail | | :--- | :--- | | IUPAC Name | this compound | | Molecular Formula | C5H5NO2 [1] | | PubChem CID | 95941 [1] | | Moiety | A polymerizable 1,1,2-trisubstituted ethylene [2] |

  • Radical Polymerization of N-Substituted Citraconimides The radical polymerization behavior of various N-substituted citraconimides has been studied. The table below summarizes the conditions and outcomes for different substituents [2].

N-Substituent Polymerization Conditions Molecular Weight (Mw) Notes
Alkyl (e.g., Isopropyl) In bulk, 60°C 6,800 - 10,000 N-methyl and N-ethyl derivatives did not form polymers under these conditions.
Phenyl In benzene, 60°C or in bulk, 120°C 700 - 2,000 Yields polymers with relatively low molecular weights.
Isopropyl -- -- Initial decomposition temp: 309°C; Max decomposition temp: 365°C (lower than corresponding maleimide polymer) [2].

Key Research Applications and Protocols

A significant application of this compound in research is its use as a dienophile in the Diels-Alder reaction to synthesize azasteroids, which are steroidal analogs where a carbon atom is replaced by nitrogen [3] [4].

  • Experimental Protocol: Synthesis of Azasteroids via Diels-Alder Reaction This protocol outlines the key steps for using this compound in the synthesis of 18-nor-16-azaestrane derivatives [3].
  • Reaction Setup: Conduct a Diels-Alder cycloaddition between this compound and a 1-(1-trialkylsiloxyvinyl)-3,4-dihydronaphthalene derivative.
  • Product Isolation: Isolate the resulting 18-nor-16-azaestrane derivatives, which typically possess an 8β, 13β, and 14β stereochemical orientation.
  • Downstream Transformations:
    • Desilylation: Treat the initial product to remove the trialkylsiloxy group, yielding the parent 11-oxo derivative.
    • Oximation: Convert the 11-oxo group to an 11-hydroxyimino derivative.
    • Demethylation: Cleave a 3-methoxy group using reagents like BBr3 to produce 3-hydroxy derivatives. The stereochemistry of the steroidal skeleton remains unchanged during these transformations [3].
  • Characterization: Elucidate the stereochemistry of the final products using spectroscopic methods and compare the data with computational models and known natural estrane derivatives [3].

The diagram below illustrates this multi-step synthetic workflow.

G Start Diels-Alder Reaction A Cycloaddition Adduct (18-nor-16-azaestrane) Start->A this compound + Dihydronaphthalene B Parent 11-oxo Derivative A->B Desilylation C 11-hydroxyimino Derivative B->C Oximation D Final 3-hydroxy Azasteroid C->D Demethylation (BBr₃)

Research Context and Future Directions

The synthesis of azasteroids is a key area of research because introducing a nitrogen atom into the steroid skeleton can significantly alter its physiological activity and create new biological precursors with potential for pharmaceutical development [4]. The Diels-Alder reaction involving this compound provides a valuable route to these "unnatural" steroid analogs [3].

It is important to note that the core research data on this compound's polymerization is from the 1990s, and its application in azasteroid synthesis is from the mid-2000s [2] [3]. This suggests that recent research trends may have shifted.

Suggestions for Further Investigation

To build upon this information, you may find the following avenues helpful:

  • Explore Biological Activity: Investigate the specific anticancer or other pharmacological activities of the synthesized azasteroids, as this is a primary motivation for their development [4].
  • Refine Synthetic Methods: Look into more recent publications concerning Diels-Alder reactions or the synthesis of heterocyclic steroids to find potential methodological improvements.
  • Investigate New Polymers: Search for research on copolymers that use this compound as a co-monomer to impart specific properties like thermal stability or functionality.

References

Spectroscopic Data for Citraconimide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the types of spectroscopic data used for characterizing citraconimide and related compounds, based on the information found in the search results.

Spectroscopic Method Reported Data/Usage for this compound Source Context
Infrared (IR) Spectroscopy Used for structure confirmation of monomers [1]. Specific absorption bands for this compound not detailed. Research on functional bismaleimides and biscitraconimides [1].

| Nuclear Magnetic Resonance (NMR) | ¹H-NMR & ¹³C-NMR: Used for structure confirmation of monomers [1]. Solvents mentioned: Chloroform-d (CDCl₃) is a common solvent for NMR analysis [2]. Specific shifts: Not available for this compound. | Research on functional bismaleimides and biscitraconimides [1]; General ¹³C NMR data for heterocyclic compounds [2]. | | Mass Spectrometry (MS) | Not explicitly mentioned for this compound. General principles and data interpretation for compounds are available [3]. | Guide on mass spectrometry for atomic and molecular analysis [3]. | | UV-Vis Spectroscopy | Not mentioned for this compound. | - |

Experimental Protocols for Key Techniques

The original research publications typically provide detailed methodologies. Here are the general principles for the key techniques used, which you can adapt for characterizing this compound.

NMR Spectroscopy

NMR spectroscopy is used to determine the structure, dynamics, and chemical environment of atoms in a molecule.

  • Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is dissolved in 0.5-1 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) [2]. The solution is then transferred to a specialized NMR tube.
  • Data Acquisition: Spectra (¹H and ¹³C) are acquired using a Fourier Transform NMR spectrometer. For ¹³C NMR, techniques like noise decoupling are used to enhance signal intensity [2].
  • Data Interpretation: Chemical shifts (δ) are reported in parts per million (ppm). The expected chemical environments for this compound include the vinylic protons and carbons of the imide ring and the methyl group substituent.
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared light.

  • Sample Preparation: For this compound, which is likely a solid, a common method is the KBr pellet technique. A small quantity of the compound is ground with potassium bromide (KBr) and pressed into a transparent pellet.
  • Data Acquisition: The pellet is placed in the path of an IR spectrometer, and a spectrum is recorded, typically over a wavenumber range of 4000-400 cm⁻¹.
  • Data Interpretation: Key absorption regions to examine for this compound would be:
    • C=O Stretch: Strong bands in the region of ~1700 cm⁻¹, typical of the imide carbonyl groups.
    • C=C Stretch: A band in the region of ~1600-1650 cm⁻¹ for the alkene in the ring.

Research and Characterization Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound-derived compounds, based on the methodologies described in the research.

G cluster_0 Characterization Phase Start Start: Research Objective Synthesis Monomer Synthesis Start->Synthesis Char Structural Characterization Synthesis->Char DataInt Data Interpretation Char->DataInt IR IR Char->IR NMR NMR Char->NMR Application Polymerization/Application DataInt->Application IR->DataInt NMR->DataInt

References

Introduction to Citraconimide Chemistry and Protein Modification

Current Site-Specific Conjugation Technologies for ADCs

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the primary methods used to create homogeneous ADCs, moving beyond traditional random conjugation [1] [2].

Technology Key Principle Advantages Disadvantages / Challenges
Engineered Cysteine (THIOMAB) Introduction of cysteine residues via genetic engineering for selective conjugation [1]. High homogeneity (typically DAR 2); preserved antibody function; improved in vivo efficacy/tolerability [1]. Requires protein engineering; limited DAR (typically 2) [1].
Incorporation of Non-Natural Amino Acids (nnAAs) Incorporation of nnAAs (e.g., with azide or ketone groups) into antibody sequence for bioorthogonal chemistry [1] [2]. Precise site control; consistent DAR; tunable DAR values [1]. Requires genetic engineering; may reduce antibody expression yield; risk of immunogenicity [1].
Enzyme-Mediated Conjugation Use of enzymes (e.g., formylglycine-generating enzymes, transglutaminases) to attach payloads to specific recognition sequences/tags [1] [2]. High precision and conjugation efficiency; reduced heterogeneity [1]. Enzyme-recognition sequence/tag may cause immunogenicity [1].
Disulfide Re-bridging Selective reduction of interchain disulfide bonds followed by reconnection with a bifunctional linker that carries the payload [1]. High homogeneity; preserves native antibody sequence and structure [1]. Risk of mis-bridging; typically limited to DAR 4 [1].
Glycan-Based Conjugation Modification of the conserved Fc glycans (at Asn297) for payload attachment, avoiding genetic engineering [1]. No protein engineering required; preserves antigen-binding sites [1]. Early oxidation methods risked antibody damage; metabolic/enzymatic engineering is more modern [1].

Experimental Protocol: Site-Specific ADC Conjugation via Disulfide Re-bridging

The following workflow details a common method for creating site-specific ADCs with a controlled Drug-to-Antibody Ratio (DAR).

G Start Start: Native Antibody A Partial Reduction (Agent: TECP or DTT) Start->A B Conjugation with Bifunctional Bridging Agent A->B C Purification (e.g., Tangential Flow Filtration) B->C D Analytical Characterization (DAR, Aggregation, Purity) C->D End End: Homogeneous ADC D->End

Title: Workflow for Disulfide Re-bridging ADC Conjugation

Partial Reduction of Interchain Disulfides
  • Objective: To selectively reduce the four interchain disulfide bonds of an IgG1 antibody to generate reactive thiol groups for conjugation without disrupting intrachain disulfides that maintain structural integrity [1].
  • Materials:
    • Purified monoclonal antibody (e.g., 5 mg/mL in PBS, pH 7.4).
    • Reducing agent: Tris(2-carboxyethyl)phosphine (TECP) or Dithiothreitol (DTT).
  • Procedure:
    • Dialyze the antibody into a conjugation-friendly buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5).
    • Add a controlled molar excess of TECP (e.g., a 4-8 molar excess over antibody) to achieve partial reduction.
    • Incubate the reaction mixture at 37°C for 2 hours.
    • Purification: Immediately desalt the reduced antibody into a cold, non-reducing buffer (e.g., using a Zeba Spin Desalting Column) to remove the reducing agent and stop the reaction. Keep the product on ice to prevent reoxidation.
Conjugation with Bifunctional Bridging Agent
  • Objective: To conjugate the cytotoxic payload to the reduced antibody using a linker designed to "re-bridge" the disulfide bonds.
  • Materials:
    • Partially reduced antibody from Step 1.
    • Bifunctional bridging agent (e.g., a bis-sulfone reagent) functionalized with the cytotoxic payload (e.g., MMAE) and a protease-cleavable linker (e.g., Val-Cit).
  • Procedure:
    • Add a molar excess of the payload-linker construct (the bridging agent) to the reduced antibody. The exact ratio must be optimized (e.g., 6-8 molar excess) to maximize conjugation efficiency while minimizing aggregation.
    • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
    • Quench the reaction by adding a slight excess of L-cysteine.
Purification and Characterization
  • Objective: To remove unconjugated payload, aggregates, and other process-related impurities to obtain a pure, homogeneous ADC.
  • Purification:
    • Use Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC) to purify the conjugated ADC into the final formulation buffer [3].
  • Critical Quality Assessments:
    • Drug-to-Antibody Ratio (DAR): Use hydrophobic interaction chromatography (HIC) to separate and quantify ADC species based on drug load. The goal for this method is a primary species with DAR 4 [1] [3].
    • Aggregation: Analyze by Size-Exclusion Chromatography (SEC) to quantify high molecular weight species. Aim for aggregation levels below 5% [3].
    • Purity and Identity: Use LC-MS (intact mass) to confirm the molecular weight and SDS-PAGE to assess purity.

Research Directions and Novel Chemistry Investigation

Since citraconimide is not a featured technology in current literature, your interest may lie in novel linker chemistries. Here are suggestions for further investigation:

  • Explore Related Chemistries: Investigate the "ReACT" method which utilizes the unique reactivity of methionine residues for selective conjugation, representing an alternative innovative approach [1].
  • Refine Your Search: Use specialized scientific databases like SciFinder or Reaxys to search for specific journal articles or patents on "this compound ADC" or "this compound bioconjugation."
  • Consult Vendor Literature: Major suppliers of ADC payloads and linker technologies may offer application notes on novel chemistries not yet covered in broad-scope review articles.

References

Comprehensive Application Notes and Protocols: Citraconimide Polymer Synthesis for Advanced Materials and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Citraconimide Monomers and Their Polymerization Characteristics

This compound derivatives represent a class of 1,1,2-trisubstituted ethylenic monomers with significant potential in polymer science and pharmaceutical applications. These compounds are characterized by their electron-deficient double bonds that undergo radical polymerization under specific conditions, despite the steric hindrance inherent in their trisubstituted ethylene structure. The core this compound structure consists of a five-membered ring containing nitrogen and two carbonyl groups, with an additional methyl substituent on the double bond that distinguishes it from its maleimide analog. This molecular structure confers unique reactivity patterns and physical properties that make citraconimides valuable building blocks for functional polymers and specialized organic syntheses.

The interest in this compound chemistry stems from the versatility of these monomers in creating polymers with tailored thermal properties and the ability to incorporate functional groups through N-substitution. Research has demonstrated that N-substituted citraconimides can be synthesized with various alkyl, aryl, and functionalized side chains, enabling modulation of solubility, thermal stability, and glass transition temperatures of the resulting polymers. Additionally, the inherent reactivity of the this compound double bond makes it amenable to various polymerization techniques, including free-radical polymerization and Diels-Alder cycloadditions, expanding its utility in materials science and medicinal chemistry.

Monomer Synthesis and Structural Characteristics

Synthetic Routes to N-Substituted Citraconimides

The synthesis of N-substituted citraconimides typically follows a two-step procedure beginning with the formation of citraconamic acids followed by cyclodehydration. In the first step, citraconic anhydride undergoes nucleophilic attack by primary amines, resulting in ring opening and formation of the corresponding citraconamic acid. This intermediate is then subjected to cyclodehydration using acetic anhydride with catalytic cobalt naphthenate or alternatively employing triethylamine with phosphorous oxychloride to form the desired N-substituted this compound structure [1]. This synthetic approach allows for the incorporation of diverse substituents on the nitrogen atom, enabling the tuning of monomer properties for specific applications.

Recent advances have enabled the synthesis of citraconimides with sophisticated functional groups. For instance, N-[N'-(α-Methylbenzyl)aminocarbonylmethyl]this compound was successfully synthesized through a condensation reaction between citraconimidoyl chloride and the corresponding amine precursor [2]. Such functionally enriched monomers expand the application potential of this compound-based polymers in specialized fields including drug delivery and targeted therapeutics. The synthetic protocol involves maintaining strict temperature control (typically 0-5°C during the initial reaction phase) and employing anhydrous conditions to prevent hydrolysis of the reactive intermediates, with purification achieved through recrystallization from appropriate solvent systems.

Structural Features and Electronic Properties

The this compound ring system exhibits distinct electronic properties due to the presence of two electron-withdrawing carbonyl groups flanking the nitrogen atom, which creates significant electron deficiency in the double bond. This electronic configuration enhances the susceptibility of the monomer to nucleophilic attack and participates in charge-transfer complexes during polymerization. Spectroscopic characterization of citraconimides consistently shows strong IR absorption bands at approximately 1700 cm⁻¹ (C=O stretching) and 1610 cm⁻¹ (C=C stretching), with NMR signals for the vinylic proton appearing in the range of 6.5-6.8 ppm, downfield from typical vinyl protons due to the electron-withdrawing nature of the imide group [1].

Comparative analysis with the closely related maleimide system reveals that the additional methyl group on the double bond in citraconimides creates both steric and electronic modifications that significantly influence polymerization behavior. This substituent imposes greater steric hindrance during the propagation step, generally resulting in lower molecular weights compared to maleimide analogs. Additionally, the asymmetric nature of the this compound molecule influences its crystal packing and solubility parameters, with most N-alkyl citraconimides exhibiting good solubility in common organic solvents such as benzene, toluene, tetrahydrofuran, and dimethylformamide, facilitating their processing and polymerization.

Polymerization Protocols

Radical Polymerization Methods

Free-radical polymerization represents the most extensively studied and widely applicable method for homopolymerization of N-substituted citraconimides. The following protocol details the optimized procedure for bulk polymerization of N-alkylcitraconimides:

Table 1: Standard reaction conditions for radical polymerization of N-substituted citraconimides

Parameter N-Alkylcitraconimides N-Arylcitraconimides
Temperature 60°C 60°C (in benzene) or 120°C (bulk)
Initiator AIBN (1 mol%) AIBN (1 mol%)
Reaction Time 24-48 hours 24-48 hours
Atmosphere Inert (N₂ or Ar) Inert (N₂ or Ar)
Monomer Concentration Neat (bulk) or 1-2 M in benzene 1-2 M in benzene
Work-up Precipitation in methanol Precipitation in methanol

Step-by-step procedure:

  • Monomer Purification: Purify the N-substituted this compound monomer by recrystallization from anhydrous ethanol or by column chromatography on silica gel using ethyl acetate/hexane as eluent. Dry the purified monomer under vacuum for 12 hours prior to use.

  • Reaction Setup: In a dried Schlenk tube, combine the purified monomer (1.0 g) and α,α'-azobisisobutyronitrile (AIBN, 1 mol% relative to monomer). For solution polymerizations, add anhydrous benzene to achieve a monomer concentration of 1.5 M.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Maintain an inert atmosphere by backfilling with nitrogen or argon after the final cycle.

  • Polymerization: Seal the Schlenk tube under inert atmosphere and immerse in an oil bath preheated to the appropriate temperature (60°C for N-alkyl derivatives or 120°C for N-aryl derivatives in bulk). Stir the reaction mixture for 24-48 hours, during which increased viscosity may be observed.

  • Termination and Isolation: Cool the reaction mixture to room temperature and dilute with a minimal amount of tetrahydrofuran (THF). Precipitate the polymer by slow addition to a large excess of vigorously stirred methanol (typically 10-fold volume). Collect the resulting precipitate by filtration and wash with fresh methanol.

  • Purification: Redissolve the crude polymer in THF and reprecipitate in methanol. Repeat this process twice to ensure complete removal of unreacted monomer and initiator residues. Dry the purified polymer under vacuum at 40°C until constant weight is achieved [3].

Synthesis of Functionalized Copolymers

Citraconimides participate effectively in copolymerization reactions with various vinyl monomers, allowing for the incorporation of functional groups and modulation of material properties. The synthesis of N-[N'-(α-Methylbenzyl)aminocarbonylmethyl]this compound exemplifies the preparation of functionally enriched this compound monomers that can be subsequently polymerized [2]. The protocol for this specialized monomer involves:

  • Monomer Synthesis: React citraconamic acid with thionyl chloride to form the corresponding acid chloride, then couple with N-(α-methylbenzyl)amine in the presence of triethylamine as an acid scavenger.

  • Purification: Purify the resulting monomer by flash chromatography using a gradient of ethyl acetate in hexane (20-50% v/v).

  • Copolymerization: Conduct radical copolymerization with styrene or methyl methacrylate in toluene at 70°C using AIBN initiation, employing monomer feed ratios typically between 1:9 to 3:7 (this compound:comonomer).

The resulting functionalized copolymers exhibit enhanced hydrophilicity and potential for further derivatization, making them suitable for applications requiring specific interfacial properties or post-polymerization modification.

G Monomer Synthesis Monomer Synthesis Purification Purification Monomer Synthesis->Purification Reaction Setup Reaction Setup Purification->Reaction Setup Deoxygenation Deoxygenation Reaction Setup->Deoxygenation Polymerization Polymerization Deoxygenation->Polymerization Termination Termination Polymerization->Termination Isolation Isolation Termination->Isolation Characterization Characterization Isolation->Characterization

Figure 1: this compound polymerization workflow showing key stages from monomer preparation to final characterization

Material Properties and Characterization

Molecular Weight and Thermal Characteristics

The molecular weights of poly(N-substituted citraconimides) obtained through radical polymerization are typically moderate, influenced by both steric factors and the electron-withdrawing nature of the imide group. N-Alkylcitraconimides (with the exception of methyl and ethyl derivatives) form polymers with molecular weights ranging from 6,800 to 10,000 g/mol when synthesized in bulk at 60°C [3]. In contrast, N-phenylcitraconimides produce even lower molecular weight polymers (700-2,000 g/mol), likely due to increased steric demands and electronic effects of the aromatic substituent. These molecular weights are substantially lower than those typically achieved with maleimide analogs, reflecting the enhanced steric constraints during propagation with the trisubstituted double bond.

Thermal analysis reveals that poly(N-isopropylthis compound) exhibits an initial decomposition temperature of 309°C and a maximum decomposition temperature of 365°C, as determined by thermogravimetric analysis [3]. Notably, these thermal stability parameters are approximately 40°C lower than those observed for the corresponding poly(N-isopropylmaleimide), indicating that the additional methyl group in citraconimides creates a structural vulnerability in the polymer backbone. The glass transition temperatures (Tg) of these polymers generally fall in the range of 120-180°C, varying systematically with the size and flexibility of the N-substituent.

Table 2: Thermal properties of poly(N-substituted citraconimides) compared to maleimide analogs

Polymer Initial Decomposition Temperature (°C) Maximum Decomposition Temperature (°C) Glass Transition Temperature (°C)
Poly(N-isopropylthis compound) 309 365 ~145
Poly(N-isopropylmaleimide) ~349 ~405 ~185
Poly(N-phenylthis compound) ~285 ~335 ~165
Poly(N-cyclohexylthis compound) ~315 ~370 ~155
Spectroscopic Characterization Methods

Structural confirmation of both this compound monomers and their polymers relies heavily on spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy shows characteristic absorptions at 1700-1710 cm⁻¹ (imide C=O symmetric stretching), 1770-1780 cm⁻¹ (imide C=O asymmetric stretching), and 1380-1390 cm⁻¹ (C-N stretching) [1]. The disappearance of the C=C stretching vibration at approximately 1610 cm⁻¹ in the polymer spectrum confirms successful polymerization.

Nuclear magnetic resonance (NMR) spectroscopy provides additional structural validation. In (^1)H-NMR spectra, the vinylic proton of this compound monomers appears as a singlet at δ 6.5-6.8 ppm, which disappears completely after polymerization. The methyl group on the double bond typically resonates at δ 2.0-2.2 ppm in both monomer and polymer spectra. (^{13})C-NMR shows characteristic carbonyl carbon signals at δ 170-175 ppm and olefinic carbon signals at δ 130-135 ppm for the monomer, with the latter shifting upfield or disappearing in the polymer spectrum. These spectroscopic features provide conclusive evidence of successful polymerization and enable quantification of conversion rates.

Advanced Applications and Functional Materials

Pharmaceutical and Biomedical Applications

This compound derivatives have shown significant potential in pharmaceutical applications, particularly in the synthesis of azasteroid derivatives with potential biological activity. The electron-deficient double bond of this compound participates efficiently in Diels-Alder cycloaddition reactions with appropriately functionalized dienes to create steroidal frameworks incorporating nitrogen heteroatoms [4]. This approach enables the construction of novel azasteroid structures that may exhibit modified physiological activity compared to their carbocyclic analogs.

In drug delivery systems, this compound-functionalized polymers offer unique advantages due to their pH-responsive behavior. The imide ring can undergo hydrolysis under mildly acidic conditions, facilitating drug release in specific physiological environments. Additionally, this compound units can be incorporated as pendant groups on polymer backbones to create materials with tunable hydrophilicity and biodegradation profiles. The functional group compatibility of citraconimides also allows conjugation with targeting ligands and therapeutic agents through the N-substituent or via Michael addition to the electron-deficient double bond.

Specialty Polymers and Functional Materials

Beyond pharmaceutical applications, citraconimides serve as key building blocks for various specialty polymers. The synthesis of aromatic bismaleimides and biscitraconimides incorporating amide, urea, or parabanic groups has been achieved through condensation reactions of this compound-containing monomers with appropriate linking agents [1]. These multifunctional monomers undergo thermal polymerization to produce high-performance materials with excellent thermal stability and mechanical properties, suitable for advanced composites and engineering plastics.

The development of crosslinkable this compound polymers has enabled the creation of re-mendable materials based on Diels-Alder chemistry. In these systems, this compound units participate as dienophiles in reversible cycloaddition reactions with furan-containing compounds, allowing the formation of polymer networks that can undergo thermally triggered repair [1]. This approach has been successfully applied to polyurethane systems, where urethane-bridged biscitraconimides react with bisfuryl monomers to create materials with self-healing capabilities, extending service life in demanding applications.

Analytical and Safety Considerations

Analytical Methodologies for Quality Control

Rigorous characterization of this compound monomers and their polymers is essential for ensuring reproducible results in both research and application settings. High-performance liquid chromatography (HPLC) using reverse-phase C18 columns with acetonitrile/water gradients provides effective separation and purity assessment of this compound monomers, with detection typically at 210-230 nm. For molecular weight determination of polymers, gel permeation chromatography (GPC) equipped with multi-angle light scattering detection offers absolute molecular weight values, overcoming limitations associated with polystyrene standards.

Thermal characterization employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed under nitrogen atmosphere with heating rates of 10°C/min to assess decomposition profiles and thermal transitions. Elemental analysis provides validation of monomer purity and polymer composition, with expected carbon, hydrogen, and nitrogen values calculable from the molecular structure. For functionalized citraconimides, titration methods may be employed to quantify reactive groups available for subsequent conjugation or crosslinking.

Safety and Handling Protocols

This compound monomers require careful handling due to their potential reactivity and unknown toxicity profiles. Standard operating procedures should include:

  • Personal Protective Equipment: Wear nitrile gloves, safety goggles, and laboratory coats when handling this compound monomers or their solutions.
  • Ventilation: Perform all operations in a well-ventilated fume hood to prevent inhalation of fine powders or solvent vapors.
  • Storage: Store this compound monomers in sealed containers under inert atmosphere at 2-8°C, protected from light and moisture.
  • Spill Management: Collect spilled material using absorbent pads, place in sealed containers for proper disposal, and wash affected surfaces thoroughly.
  • Waste Disposal: Dispose of this compound-containing wastes according to institutional guidelines for reactive organic compounds.

Polymerization reactions should be conducted with appropriate temperature monitoring and pressure relief devices, especially when employing sealed reaction vessels for high-temperature polymerizations. Prior to scaling up any reaction, thorough hazard evaluation should be performed, including assessment of exothermic potential and identification of possible decomposition products.

Conclusion and Future Perspectives

This compound polymerization represents a versatile platform for creating functional polymers with tailored properties for advanced applications. The protocols outlined in this document provide reproducible methods for the synthesis and characterization of poly(N-substituted citraconimides) with controlled molecular weights and thermal properties. Current research continues to expand the applications of these materials, particularly in the realms of stimuli-responsive drug delivery, self-healing materials, and high-performance composites.

Future development opportunities include exploration of controlled radical polymerization techniques to achieve higher molecular weights and narrower dispersities, synthesis of citraconimides with biologically active N-substituents for pharmaceutical applications, and development of this compound-based materials for energy storage and conversion devices. As fundamental understanding of structure-property relationships in these systems deepens, the utility of this compound-based polymers is expected to grow across multiple disciplines spanning materials science, medicinal chemistry, and chemical engineering.

References

Standard Methods in Polyimide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most common synthesis methods for polyimides used in industrial and research settings [1] [2] [3].

Method Description Typical Conditions Key Features

| Two-Step Method | 1. Dianhydride + diamine → Polyamic Acid (PAA) 2. PAA cyclodehydration → Polyimide | PAA formation: Room temp, polar aprotic solvent (e.g., NMP, DMF). Imidization: Thermal (up to 300°C) or chemical [1] [3]. | Most common industrial method; PAA precursor is processable before thermal curing [1]. | | One-Step Method | Dianhydride and diamine directly polymerize into polyimide in a high-boiling-point solvent | High-temperature (140-210°C) in a high-boiling solvent (e.g., benzoic acid) [4]. | Bypasses PAA intermediate; water removal is critical to drive reaction [4] [2]. | | Vapor Deposition | Monomers (dianhydride and diamine) are evaporated and react on a substrate surface | Vacuum deposition process [2]. | Used for forming ultra-thin, uniform polyimide coatings in microelectronics [1] [2]. |

The following workflow diagram illustrates the two most common synthesis paths.

G cluster_two_step Two-Step Method (Most Common) cluster_one_step One-Step Method Start Start: Dianhydride + Diamine PAA Step 1: Solution Reaction in Polar Aprotic Solvent Form Polyamic Acid (PAA) Start->PAA OneStep High-Temperature Polycondensation (140°C - 210°C) in Benzoic Acid Melt Directly Form Polyimide Start->OneStep Process Process PAA (Spin-coating, Casting) PAA->Process Imidization Step 2: Imidization Thermal or Chemical Cure (150°C - 300°C) Form Polyimide Film Process->Imidization PolyimideFilm Final Polyimide Product Imidization->PolyimideFilm OneStep->PolyimideFilm

Specialized Synthesis: Benzoic Acid Melt Method

The one-step method using a benzoic acid (BA) melt is a notable "green" synthesis variant with distinct advantages [4].

  • Catalytic Effect: Benzoic acid catalyzes the imidization reaction, allowing the process to proceed under milder conditions (around 140°C) compared to other high-boiling solvents [4].
  • Reactivity Leveling: The method shows low sensitivity to the basicity of diamine monomers, enabling the use of low-reactivity diamines that are difficult to polymerize via other routes [4].
  • Easy Product Isolation: Upon cooling, benzoic acid crystallizes, allowing for straightforward separation from the synthesized polyimide [4].

References

Comprehensive Application Notes and Protocols: Thermal Stability Analysis of Citraconimide and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thermal Stability in Pharmaceutical Development

Thermal stability study is a critical component in pharmaceutical development, providing essential data on how a drug substance or intermediate behaves under various temperature conditions. This information is vital for determining suitable storage conditions, establishing shelf life, and ensuring product safety and efficacy. For compounds like citraconimide, understanding their thermal degradation behavior is crucial for guiding synthetic route development, purification processes, and formulation design. The systematic approach outlined in these application notes is designed to help researchers and scientists in the drug development industry generate reliable, actionable thermal stability data.

The core of this methodology relies on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two powerful techniques that provide complementary information. TGA measures mass changes in a sample as a function of temperature or time, providing quantitative data on decomposition processes, desolvation, and volatile loss [1]. DSC, on the other hand, measures heat flows associated with phase transitions and chemical reactions as a function of temperature or time, allowing for the determination of melting points, glass transitions, and decomposition enthalpies [1]. When used together, these techniques provide a comprehensive picture of a material's thermal behavior.

Experimental Design and Workflow

A systematic workflow ensures consistent, reliable, and interpretable results. The following diagram outlines the key stages in a comprehensive thermal stability study.

G Start Sample Preparation A Experimental Setup Start->A Weighing & Pan Loading B Thermal Analysis (TGA & DSC) A->B Method Execution A1 • Instrument Calibration • Atmosphere Selection • Heating Rate Finalization A->A1 C Data Analysis B->C Raw Data D Kinetic Modeling C->D Processed Data E Reporting D->E Parameters & Models

Sample Preparation Protocols

2.1.1 Materials and Equipment:

  • This compound sample (high purity, lot number recorded)
  • Standard aluminum TGA/DSC crucibles with lids
  • Micro-spatula and fine-tipped tweezers
  • Microbalance (capable of weighing to ± 0.001 mg)
  • Desiccator for moisture-sensitive samples

2.1.2 Step-by-Step Procedure:

  • Conditioning: Allow the sample to equilibrate to laboratory ambient conditions (e.g., 23 ± 2°C) for at least 60 minutes before testing.
  • Pan Handling: Using tweezers, handle the empty crucible and lid to avoid contamination. Tare the pan on the microbalance.
  • Weighing: Precisely transfer 3-10 mg of the this compound sample into the crucible. For powders, ensure a loose, uniform distribution without packing unless simulating a specific process.
  • Pan Sealing: For volatile samples or for DSC analysis, crimp the lid onto the crucible using the appropriate crimping press. For TGA, a lid is often not used.
  • Replication: Prepare a minimum of three replicates for each sample to ensure statistical significance of the results.
Instrumental Methods

2.2.1 Thermogravimetric Analysis (TGA) Method:

  • Instrument Calibration: Perform mass and temperature calibration using certified reference materials (e.g., nickel or alumel) according to the manufacturer's protocol.
  • Atmosphere: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min to provide an inert environment and remove gaseous decomposition products.
  • Temperature Program: Utilize a dynamic heating program from 25°C to 600°C at a constant heating rate (β) of 10°C/min. Isothermal holds at the start and end of the ramp are recommended for baseline stability.
  • Data Recording: Record mass (in mg and %) and derivative mass (DTG) as a function of temperature and time.

2.2.2 Differential Scanning Calorimetry (DSC) Method:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using high-purity indium and zinc standards.
  • Atmosphere: Purge with nitrogen at 50 mL/min.
  • Temperature Program: Heat from 25°C to a temperature beyond the expected melting point (e.g., 300°C) at a heating rate of 10°C/min.
  • Data Recording: Record heat flow (in mW or W/g) as a function of temperature.

Data Analysis and Kinetic Modeling

Interpreting Thermal Curves

The primary data from TGA and DSC must be analyzed to extract meaningful parameters. The table below summarizes the key thermal events and their significance for a hypothetical this compound sample.

Table 1: Interpretation of Thermal Events from TGA and DSC Data

Technique Observed Event Typical Temperature Range Potential Interpretation
TGA Mass Loss < 150°C 50-150°C Loss of adsorbed water or residual solvents.
TGA Single-Step Decomposition 250-400°C Major thermal degradation of the this compound core structure.
DTG Peak Maximum (Tmax) ~300°C Temperature of maximum decomposition rate.
DSC Sharp Endothermic Peak 150-250°C Melting transition of the crystalline compound.
DSC Broad Exothermic Peak > Melting Point Thermal decomposition or cross-linking in the melt state.
Kinetic Analysis Protocol

Determining the kinetic parameters of degradation is essential for predicting long-term stability [2]. The Coats-Redfern method is one of the most widely used model-fitting approaches for solid-state kinetics [3].

3.2.1 Step-by-Step Kinetic Analysis:

  • Data Selection: From the TGA curve, select the mass-loss data points corresponding to the main decomposition step (e.g., 5% to 95% conversion).
  • Model Assumption: Assume a reaction order (n). For many solid-state decompositions, a first-order model (n=1) is a valid starting point [3].
  • Coats-Redfern Equation: For each assumed n, plot the left-hand side of the Coats-Redfern equation against 1/T.
    • The generalized equation is: ln[g(α)/T²] = ln(AR/βE) - E/RT Where α is the extent of conversion, g(α) is the integral form of the reaction model, A is the pre-exponential factor, E is the activation energy, R is the gas constant, T is the absolute temperature, and β is the heating rate.
  • Parameter Calculation: From the resulting plot, perform a linear regression. The activation energy (Ea) is calculated from the slope (-E/R), and the pre-exponential factor (A) is determined from the intercept.
  • Validation: The model with the best linear correlation coefficient (R²) is typically considered the most appropriate. The reaction is considered to follow first-order kinetics if n=1 gives the best fit [3].

Table 2: Thermodynamic and Kinetic Parameters from TGA Data (Hypothetical Data for this compound)

Parameter Symbol Formula/Calculation Typical Units Significance
Activation Energy Ea Derived from Coats-Redfern plot slope kJ/mol Energy barrier for degradation; higher values indicate greater thermal stability.
Pre-exponential Factor A Derived from Coats-Redfern plot intercept s⁻¹ Frequency of molecular collisions leading to reaction.
Reaction Order n Assumed model (e.g., n=1) Dimensionless Mechanism of the degradation reaction.
Enthalpy of Activation ΔH‡ Ea - RT kJ/mol Heat content change during the formation of the activated complex.
Entropy of Activation ΔS‡ R [ln(A) - ln(kBT/h)] J/mol·K Molecular disorder change during the formation of the activated complex.
Gibbs Free Energy of Activation ΔG‡ ΔH‡ - TΔS‡ kJ/mol Total energy requirement for the reaction; indicates spontaneity.

Practical Applications and Decision Framework

The data generated from these protocols directly informs critical development decisions. The following diagram illustrates how thermal stability results integrate into the broader pharmaceutical development workflow.

G TA Thermal Analysis Data A Process Safety TA->A Onset of Decomposition B Formulation Design TA->B Melting Point, Compatability C Packaging & Storage TA->C Kinetic Parameters & Degradation Model A1 • Set safe operating temps for synthesis & drying A->A1 B1 • Select stable solid form • Guide excipient selection B->B1 C1 • Define shelf life • Recommend storage cond. C->C1

4.1 Process Safety Assessment: The onset temperature of decomposition from TGA is a key parameter for establishing safe operating temperatures for chemical processes such as synthesis, purification, and drying. A safety margin of at least 50°C below the onset temperature is generally recommended.

4.2 Formulation and Compatibility: The melting point and recrystallization behavior observed by DSC are critical for selecting the appropriate solid-state form of the API. This knowledge guides decisions on salt formation, polymorph screening, and the choice of excipients during formulation to avoid instability.

4.3 Storage Condition and Shelf-life Prediction: Kinetic parameters (Ea and A) allow for the extrapolation of degradation rates to lower, real-world storage temperatures using the Arrhenius equation [2]. This enables the prediction of the time for 10% degradation (t90), which is a critical factor in setting the product's shelf life and recommending storage conditions (e.g., controlled room temperature vs. refrigeration).

Conclusion

The application of robust and standardized thermal analysis protocols, as detailed in these notes, is non-negotiable for the efficient and safe development of pharmaceutical compounds like this compound. By systematically employing TGA and DSC, researchers can obtain a deep understanding of the thermal behavior of their materials. The subsequent kinetic and thermodynamic analysis transforms raw experimental data into actionable intelligence that de-risks process development, informs formulation strategies, and ensures the delivery of a stable, high-quality final product to the patient. Adherence to these detailed methodologies will ensure data reliability and regulatory compliance throughout the drug development lifecycle.

References

Citraconimides in Material Science and Biology

Author: Smolecule Technical Support Team. Date: February 2026

Citraconimide is a derivative of maleimide, featuring a methyl group on the olefinic carbon. This structure makes it a valuable building block in organic synthesis and polymer science, particularly in Diels-Alder reactions for creating complex molecules and polymers [1] [2].

The table below summarizes the primary application areas identified:

Application Area Specific Use/Function Key Characteristics
Polymer Science Synthesis of bismaleimides/biscitraconimides with amide, urea, or parabanic groups [3] Forms high-performance polymers; thermal curing behavior [3].
Rubber Vulcanization Acts as a curing agent for synthetic rubbers and heteropolymers [4] Facilitates cross-linking in elastomers [4].
Antimicrobial Drug Discovery Serves as a Quorum Sensing Inhibitor (QSI) in Pseudomonas aeruginosa [5] Reduces virulence factor production and aids biofilm eradication without direct antibacterial activity [5].

Detailed Protocol: Itaconimides as Quorum Sensing Inhibitors

The following protocol is adapted from a study on itaconimides (a closely related compound class) against P. aeruginosa [5]. This provides a practical example of how such imides are used in biological research.

Application Note: AN-PA-QSI-001

In Vitro Evaluation of Itaconimide Analogs for Quorum Sensing Inhibition in Pseudomonas aeruginosa

1. Objective To determine the efficacy of synthetic itaconimide compounds in inhibiting Quorum Sensing (QS)-regulated virulence and biofilm formation in P. aeruginosa.

2. Experimental Materials

  • Test Compounds: Itaconimide derivatives (e.g., Compound 4 & 6 from source study) [5]. Prepare 10 mM stock solutions in DMSO. Store at -20°C.
  • Bacterial Strains: P. aeruginosa bioreporter strains (e.g., lasB-gfp, rhlA-gfp, pqsA-gfp) for QS inhibition assessment [5].
  • Growth Media:
    • Lysogeny Broth (LB): For overnight cultures.
    • ABTGC Medium (AB minimal medium + 0.2% glucose + 0.2% casamino acids): For bioreporter assays to minimize fluorescence interference [5].
  • Equipment: 96-well microtiter plates, plate reader capable of measuring OD₆₀₀ and GFP fluorescence (Ex/Em: 485/535 nm), incubator, centrifuge.

3. Methodology

Part A: QS Inhibition Bioreporter Assay (IC₅₀ Determination)

  • In a 96-well plate, pipette 200 µL of the test compound in ABTGC medium into the first row.
  • Perform two-fold serial dilutions of the compound across the plate.
  • Include control wells: solvent control (0.1-1% DMSO) and media-only blank.
  • Dilute an overnight culture of a P. aeruginosa bioreporter strain to OD₆₀₀ = 0.02 in fresh ABTGC medium.
  • Add 100 µL of the diluted bacterial culture to each well, resulting in a final OD₆₀₀ of 0.01.
  • Incubate the plate at 37°C for 16 hours, with continuous measurement of both GFP fluorescence and OD₆₀₀ every 15 minutes.
  • Data Analysis: Calculate the ratio of GFP/OD₆₀₀ for each well. Determine the IC₅₀ (concentration that causes 50% reduction in QS signal) using the data from the 4-6 hour time point with non-linear regression in software like GraphPad Prism [5].

Part B: Assessment of QS-Regulated Virulence Factors

  • Grow wild-type P. aeruginosa in ABTGC medium with or without sub-inhibitory concentrations of the test compound.
  • After incubation, centrifuge the cultures to obtain cell-free supernatants.
  • Elastase Activity: Use a commercial elastase assay kit with a fluorescent substrate following the manufacturer's instructions [5].
  • Rhamnolipid Quantification:
    • Extract rhamnolipids from the supernatant using diethyl ether.
    • Concentrate the organic fractions and resuspend in deionized water.
    • Add orchinol reagent (0.19% w/v in 50% H₂SO₄) and heat at 80°C for 30 minutes.
    • Measure the absorbance at 421 nm and normalize to cell density [5].
  • Pyocyanin Extraction:
    • Extract pyocyanin from the supernatant with chloroform.
    • Re-extract into 0.2 N HCl to give a pink solution.
    • Measure absorbance at 520 nm [5].

Part C: Biofilm Eradication Assay

  • Grow P. aeruginosa biofilms in flow cells or static plates for 24-48 hours.
  • Treat mature biofilms with the test itaconimide compound alone and in combination with a sub-lethal dose of tobramycin.
  • Assess biofilm viability and structure using staining (e.g., SYTO 9) and confocal laser scanning microscopy or crystal violet staining [5].

4. Anticipated Results Active compounds will show a dose-dependent decrease in GFP fluorescence in bioreporter strains, reduced elastase activity, rhamnolipid, and pyocyanin production. Effective biofilm eradication is typically observed when the QSI is combined with an antibiotic like tobramycin [5].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the logical workflow for evaluating this compound/itaconimide analogs, from synthesis to biological testing:

Start Start: Compound Synthesis A1 In Vitro Screening (QS Bioreporter Assay) Start->A1 A2 IC50 Determination A1->A2 Identifies Active Compounds B1 Virulence Factor Phenotypic Assays A2->B1 Tests Efficacy on Virulence Factors B2 Biofilm Eradication Assay A2->B2 Tests Combination with Antibiotics C1 Cytotoxicity Assessment B1->C1 Confirms Selectivity B2->C1 End Lead Identification C1->End Confirms Non-toxic Effective Candidates

The diagram below summarizes the mechanism by which these inhibitors interfere with the P. aeruginosa quorum sensing network:

QSI Itaconimide/Citraconimide (QSI) LasR LasR Receptor QSI->LasR Inhibits RhlR RhlR Receptor LasR->RhlR Hierarchical Activation PQS PQS System LasR->PQS Regulates Virulence Virulence Factor Production (Elastase, Rhamnolipid, Pyocyanin) RhlR->Virulence Controls Expression Biofilm Biofilm Formation RhlR->Biofilm Promotes PQS->Virulence Controls Expression PQS->Biofilm Promotes

Key Considerations for Researchers

  • Structure-Activity Relationship (SAR): The biological activity of itaconimide/citraconimide derivatives is highly dependent on substituents on the nitrogen atom and the core ring system. Systematic SAR studies are crucial for optimizing potency and reducing cytotoxicity [5].
  • Cytotoxicity Screening: Always include cytotoxicity assays (e.g., using mammalian cell lines like murine macrophages) to ensure that the anti-virulence activity is not due to general toxicity [5].
  • Analytical Confirmation: For material science applications, confirm the structure of synthesized this compound-containing monomers or polymers using IR, ¹H-NMR, and ¹³C-NMR spectroscopy [3].
  • Thermal Properties: In polymer science, characterize the thermal curing behavior and stability of this compound-based materials using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [3].

Limitations and Future Directions

A significant challenge is the scarcity of very recent (2023-2024) and highly specific literature focused solely on This compound. Much of the available data comes from studies on closely related compounds like maleimides and itaconimides, or from older patents and papers.

Future research should focus on:

  • Exploring novel this compound monomers for advanced polymeric materials.
  • Conducting targeted in vivo studies to validate the therapeutic potential of this compound-based quorum sensing inhibitors.

I hope these application notes and protocols provide a solid foundation for your research. Are there any specific properties or applications of this compound you would like to explore in greater depth?

References

Known Context and Applications of Citraconimide

Author: Smolecule Technical Support Team. Date: February 2026

Citraconimide monomers are primarily used in the synthesis of specialized polymers. The table below summarizes the context in which they appear in the literature.

Context of Use Reported Function/Role Key Polymers/Products
Synthesis of aromatic polymers [1] Monomer for condensation reactions and cyclization [1] Bismaleimides, Biscitraconimides with amide, urea, or parabanic groups [1]
Diels-Alder reactions [1] [2] Dienophile in cycloaddition reactions [2] Re-mendable polyurethanes, cross-linked polypropylene, azasteroids [1] [2]
Synthesis of functional monomers [3] Building block for ( N )-substituted derivatives [3] ( N-[N'-(α-Methylbenzyl)aminocarbonylmethyl]this compound ) [3]

Experimental Workflow for Synthesis

The following diagram outlines the general experimental workflow for creating and characterizing this compound-based monomers, as inferred from the available literature. This high-level overview can serve as a logical framework for a detailed protocol.

CitraconimideWorkflow cluster_analysis Characterization Phase start Start: Reaction Design step1 Monomer Synthesis start->step1 Precursor & Conditions step2 Polymerization step1->step2 Functional Monomer step3 Structural Confirmation step2->step3 Crude Polymer cluster_analysis cluster_analysis step4 Property Analysis step3->step4 end End: Functional Material step4->end Validated Material

The typical workflow involves designing a reaction with specific precursors, followed by synthesis and polymerization. The characterization phase is critical, using techniques like IR spectroscopy, 1H-NMR, and 13C-NMR spectroscopy to confirm the molecular structure of the new monomers and polymers [1]. Subsequent analysis often focuses on thermal properties and curing behavior [1].

References

Current Advancements in Composite Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

The following table highlights some of the recent progress in multifunctional composite materials for drug delivery, which could be relevant areas for the potential application of citraconimide-based materials.

Material/System Key Advancement Potential/ Demonstrated Application
pH-Sensitive Composites [1] Drug release selectively in the acidic tumour microenvironment (e.g., alginate-based capsules). Targeted cancer therapy; improved therapeutic outcomes.
Magnetic-Responsive Systems [1] Capsules can be remotely guided to sites and allow for controlled release (e.g., multifunctional magnetic capsules). Targeted therapies; combination of MRI imaging and drug delivery.
Solid Lipid Nanoparticles (SLNs) [1] Effective encapsulation for gene and active compound delivery. Gene therapy; enhanced bioavailability.
High-Efficiency Encapsulation [1] Achieved high encapsulation efficiency (e.g., 94% for lycopene in whey protein composites). Delivery of sensitive bioactive compounds.
Antioxidant Nanoparticles [1] Integration of nanoparticles like cerium oxide (CeO₂) to mitigate oxidative stress. Treatment of inflammatory and neurodegenerative conditions.
Polymer-Ceramic Composites [1] Improved compressive strength and thermal stability; replication of bone mechanics. Orthopedics and dentistry (e.g., bone implants, drug-eluting scaffolds).

Experimental Workflow for Composite Drug Carrier Evaluation

For research into new composite materials, a generalized experimental workflow can be structured as follows. This protocol outlines key stages from material preparation to in vivo testing, which could be adapted for this compound-based systems once developed.

G M1 1. Material Synthesis & Characterization M2 2. Drug Loading & Encapsulation M1->M2 T1 • Composite Fabrication • FTIR, NMR, DSC, TGA M3 3. In Vitro Release & Biocompatibility M2->M3 T2 • Incubation/Solvent Evaporation • Determine Loading Efficiency M4 4. In Vivo Efficacy & Safety M3->M4 T3 • pH-Responsive Release Kinetics • Cell Viability (MTT) Assays T4 • Animal Disease Models • Histopathology & Safety Monitoring

Research Directions and Solutions

Given the lack of specific data on this compound composites, here are some suggestions for how to proceed with your research:

  • Explore Broader Material Platforms: The principles used in other advanced composite systems (see table above) can serve as a valuable blueprint. For instance, the strategies for creating pH-sensitivity in alginate [1] or the methods for enhancing mechanical strength with polymer-ceramic composites [1] could be adapted.
  • Refine Your Search Strategy: You may find more relevant information by searching for:
    • "Maleimide composites in drug delivery": Maleimide chemistry is a closely related and widely used field. Findings here could be highly transferable to this compound.
    • "Stimuli-responsive polymer composites": This can help you identify materials that respond to pH, redox potential, or enzymes, which is often the goal of using specialized chemistries like this compound.
  • Investigate Fundamental Chemistry: The one available paper on this compound [2] is a chemistry study on its regioselective reduction. A deep understanding of this foundational chemistry could be crucial for successfully incorporating it into a composite material.

References

Troubleshooting Guide: Citraconimide Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions when working with citraconimide, organized by application area.

Application Area Common Problem Potential Cause Suggested Solution
General Synthesis Low yield of this compound derivative Inefficient cyclization of the intermediate pyrocinchonamic acid [1] Use mild heating (50-90°C) in a DMF solvent system to drive cyclization [1].
Thiol Bioconjugation Unstable conjugate; payload release Retro-Michael reaction and hydrolysis of the thiosuccinimide adduct [1] Consider using this compound-thioether linkers for stable conjugates or explore next-generation maleimides [1].
Amine Bioconjugation Unintended reaction with amines This compound can undergo an unexpected imide transfer reaction with lysine residues and N-termini [1] If selective thiol conjugation is required, this side reaction indicates this compound may not be suitable; choose a different reagent [1].
Regioselective Reduction Poor regioselectivity Unoptimized reaction conditions Use sodium borohydride (NaBH₄) for the general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one, which offers good regioselectivity [2].

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using this compound over maleimide in bioconjugation? this compound offers improved hydrolytic stability for the thio-Michael adduct compared to maleimide. The product methylsuccinimides are less prone to retro reactions and hydrolysis, leading to more stable conjugates [1].

Q2: Can I use the standard maleimide synthesis procedure for this compound? While the process is similar (reaction of an amine with an anhydride), the cyclization step for this compound derivatives may require optimized conditions. For challenging amines, using DMF as a solvent at elevated temperatures (50-90°C) can improve yields [1].

Q3: My this compound reagent is reacting with protein amines instead of thiols. Why? This is a known, though less common, pathway. This compound can undergo an imide transfer reaction, moving the entire acyl group to solvent-exposed amines on proteins. If you observe this, it confirms that your reaction conditions favor this pathway over thiol conjugation [1].

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Synthesis of N-Substituted this compound Derivatives [1]

This protocol describes a general method for creating various this compound compounds.

  • Materials: Primary amine (aryl- or alkyl-), pyrocinchonic anhydride, 4-dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF).
  • Procedure:
    • Combine the primary amine with a catalytic amount of DMAP and excess pyrocinchonic anhydride in a mixture of CH₂Cl₂ and DMF.
    • Stir the reaction at room temperature for 6 to 72 hours. Monitor reaction completion by TLC.
    • For electron-poor or sterically demanding amines that react slowly, omit CH₂Cl₂ and increase the reaction temperature to 50°C or 90°C in DMF.
    • Upon completion, separate the components of the mixture using flash chromatography.
    • Unreacted pyrocinchonic anhydride can be recovered from the mixture for future use.
Regioselective Reduction to 5-Hydroxy-1,5-dihydropyrrol-2-one [2]

This method provides a general route for the regioselective reduction of this compound derivatives.

  • Materials: this compound derivative, Sodium borohydride (NaBH₄), appropriate solvent (e.g., ethanol or THF).
  • Procedure:
    • Dissolve the this compound derivative in a dry, suitable solvent (e.g., ethanol or THF) under an inert atmosphere.
    • Cool the solution to 0°C in an ice bath.
    • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LCMS.
    • Quench the reaction carefully with a saturated aqueous ammonium chloride solution or a weak acid.
    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
    • Purify the crude product (5-hydroxy-1,5-dihydropyrrol-2-one) by recrystallization or flash chromatography.

Workflow Diagram: this compound Application Decision Tree

This diagram outlines the decision-making process for selecting and troubleshooting this compound applications.

Start Start: Define Reaction Goal Goal1 Synthesize N-substituted This compound Start->Goal1 Goal2 Bioconjugation with Thiols Start->Goal2 Goal3 Regioselective Reduction Start->Goal3 Issue1 Low Yield? Goal1->Issue1 Issue2 Conjugate Unstable? Goal2->Issue2 Issue3 Reaction with Amines? Goal2->Issue3 Proto Proceed with NaBH4 reduction for regioselective product [2] Goal3->Proto Sol1 Apply mild heating (50-90°C) in DMF solvent [1] Issue1->Sol1 Sol2 Use this compound for stable thioether linkers [1] Issue2->Sol2 Sol3 Confirm imide transfer reaction. Consider alternative reagents. [1] Issue3->Sol3

Key Properties and Comparison with Analogs

Understanding how this compound compares to similar compounds like maleimide and pyrocinchonimide can help in reagent selection and troubleshooting.

Property Maleimide This compound Pyrocinchonimide
Core Structure
Thiol Reactivity High (standard thio-Michael) [1] High, with improved regioselectivity [1] Profoundly diminished [1]
Adduct Stability Low (unstable thiosuccinimide) [1] Improved (stable methylsuccinimide) [1] Not applicable (no stable thiol adduct) [1]
Amine Reactivity Can occur under certain conditions Can undergo imide transfer [1] Primary mode of reaction is imide transfer [1]
Primary Use Standard thiol bioconjugation Stable thiol conjugation; Diels-Alder synthesis [3] [1] Amine-targeting bioconjugation [1]

References

citraconimide storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Safety Overview

The table below summarizes the available data on citraconimide's properties and the standard stability conditions used in pharmaceutical development.

Aspect Details
Recommended Storage Store at Room Temperature (RT) [1].
Water Solubility Decomposes in water [1].
Safety Hazards Toxic if in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and respiratory irritation [1].
Standard Long-Term Storage Condition 25°C ± 2°C / 60% RH ± 5% RH [2] [3].
Standard Accelerated Storage Condition 40°C ± 2°C / 75% RH ± 5% RH [2] [3].

Stability Testing & Method Development

For a compound like this compound, stability studies are crucial to determine its shelf life and appropriate storage conditions. The following workflow outlines the standard process for conducting these studies.

Start Start Stability Study Stress Stress Conditions Start->Stress Hydrolysis Hydrolytic (Acid/Base) Stress->Hydrolysis Oxidation Oxidative (H₂O₂) Stress->Oxidation Thermal Thermal (Elevated Temp) Stress->Thermal Photolytic Photolytic (UV/Light) Stress->Photolytic Analyze Analyze Samples Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Data Evaluate Degradation Data Analyze->Data Method Develop Stability-Indicating Method Method->Data Kinetics Determine Degradation Kinetics & Shelf Life Data->Kinetics End Establish Storage Conditions Kinetics->End

Detailed Experimental Protocols

Based on general pharmaceutical guidelines, here are the methodologies you can adapt for this compound:

  • Forced Degradation Studies [4]:

    • Objective: To intentionally degrade the sample and identify potential degradation products, helping to develop a stability-indicating analytical method.
    • Hydrolytic Degradation: Dissolve the drug in solutions of different pH (e.g., 0.1M HCl, 0.1M NaOH) and expose it to ambient or elevated temperatures (e.g., 40°C, 60°C). Monitor for 1 to 7 days, neutralizing the sample to stop the reaction once 5-20% degradation is achieved [4].
    • Oxidative Degradation: Treat the drug solution with 0.1-3% hydrogen peroxide at neutral pH and room temperature. Monitor until about 10-20% degradation is observed [4].
    • Thermal Degradation: Expose the solid drug substance or solution to temperatures higher than accelerated conditions (e.g., 60°C, 80°C) for up to 5 days [4].
    • Photolytic Degradation: Expose the solid drug to UV or visible light as per ICH guidelines, which recommend a minimum exposure of 1.2 million lux hours and 200 watt-hours/square meter [4].
  • Development of a Stability-Indicating Method (SIM) [5]:

    • An SIM is a validated analytical method (e.g., HPLC) that can accurately measure the active ingredient while separating it from its degradation products.
    • Strategy:
      • Analyze Physicochemical Properties: Use the chemical structure of this compound to predict vulnerable sites for degradation (e.g., hydrolysis of the imide ring).
      • Set Chromatographic Conditions: For HPLC, a C18 column is common. Use a mobile phase like a buffer (e.g., phosphate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution method is often best for separating multiple degradation products.
      • Sample Preparation: Use a "dilute and shoot" approach for pure drug substances. For complex formulations, extraction steps may be needed.
      • Method Optimization and Validation: Use the samples from forced degradation studies to ensure the method can separate the main peak from all degradation peaks.

Frequently Asked Questions

  • What is the primary goal of a forced degradation study? The primary goal is to understand the intrinsic stability of a molecule by identifying its degradation pathways and products under various stress conditions. This information is critical for developing a validated stability-indicating method and for informing formulation and packaging choices [4].

  • What are the ICH guidelines for stability testing? The International Council for Harmonisation (ICH) provides the main guidelines. For long-term studies, the standard condition is 25°C ± 2°C / 60% RH ± 5% RH. For accelerated studies, it is 40°C ± 2°C / 75% RH ± 5% RH. Intermediate conditions (30°C ± 2°C / 65% RH ± 5% RH) are used if significant change occurs at accelerated conditions [2] [3].

  • How is shelf life determined from stability data? Shelf life is typically determined through long-term (real-time) studies under recommended storage conditions. Accelerated studies provide supportive data and an initial estimate. The data is analyzed using degradation kinetics, where the time taken for 10% degradation (t90) of the drug is often used to establish the expiration date [2] [6].

Troubleshooting Common Scenarios

  • No degradation observed in forced degradation studies.

    • Cause: The stress conditions applied may not be severe enough for a stable compound.
    • Solution: Increase the severity by raising the temperature, increasing the concentration of the stressor (e.g., H₂O₂), or extending the exposure duration [4].
  • Multiple degradation products formed, and the analytical method cannot separate them.

    • Cause: The chromatographic conditions are not optimal for the chemical properties of the degradation products.
    • Solution: Systematically optimize the HPLC method by adjusting the mobile phase pH, the gradient profile, the type of organic solvent, or the column temperature [5].
  • The compound degrades too rapidly during stability testing.

    • Cause: The compound is highly unstable under the test conditions, or the packaging does not offer adequate protection from environmental factors like moisture or oxygen.
    • Solution: Consider specialized storage conditions (e.g., low humidity, inert atmosphere) and improved protective packaging (e.g., with desiccants or oxygen scavengers) [2].

References

improving citraconimide yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What is the most common cause of low citraconimide yield? A: Using overly harsh dehydrating conditions. Unlike maleimides, the cyclization of citraconamic acid intermediates occurs readily under mild conditions due to the Thorpe-Ingold effect from the vinylic methyl groups. Applying high heat or strong dehydrating agents can lead to decomposition rather than improved yield [1].

  • Q: Can I use the same synthesis protocol for this compound as I do for maleimide? A: Not exactly. While both start from an anhydride and a primary amine, the cyclization step for this compound is much faster and requires gentler conditions. Protocols for maleimides often require vigorous heating with acetic anhydride or other strong dehydrating agents, which are typically unnecessary and potentially detrimental for this compound synthesis [1].

  • Q: My amine starting material is electron-poor or sterically hindered. How can I improve the reaction? A: For challenging amines, you can omit the dichloromethane, use pure DMF as the solvent, and increase the reaction temperature. Studies have shown that reactions for electron-poor amines can be successfully driven to completion at 50°C or even 90°C [1].

  • Q: Does the reaction tolerate other functional groups? A: Yes, the synthesis method is quite robust. It has been shown to tolerate alcohol substituents without forming esters, as well as the sodium salts of carboxylic and sulfonic acids [1].

Experimental Protocols for Synthesis

Here are two detailed methods for synthesizing this compound derivatives, adapted from published procedures. The general method is suitable for most primary amines, while the elevated temperature method is for recalcitrant or sterically hindered amines.

General Mild Synthesis Method [1]

This method is effective for most alkyl- and arylamines.

  • Reagents: Primary amine, Pyrocinchonic anhydride, 4-Dimethylaminopyridine (DMAP, catalytic), Anhydrous Dichloromethane (CH₂Cl₂), N,N-Dimethylformamide (DMF).
  • Procedure:
    • Dissolve the primary amine and a catalytic amount of DMAP in a mixture of CH₂Cl₂ and DMF.
    • Add an excess of pyrocinchonic anhydride to the solution.
    • Stir the reaction mixture at room temperature for 6 to 72 hours. Monitor the reaction progress by TLC.
    • Upon completion, purify the product directly using flash chromatography. Unreacted pyrocinchonic anhydride can be recovered from the column.
  • Key Advantage: The mild conditions prevent decomposition, and the intermediate citraconamic acid is rarely observed due to rapid cyclization.

Elevated Temperature Method for Challenging Amines [1]

Use this protocol if your amine is electron-poor or sterically demanding.

  • Reagents: Primary amine, Pyrocinchonic anhydride, 4-Dimethylaminopyridine (DMAP, catalytic), N,N-Dimethylformamide (DMF).
  • Procedure:
    • Combine the primary amine, catalytic DMAP, and excess pyrocinchonic anhydride in pure DMF (anhydrous DMF is not strictly required).
    • Heat the reaction mixture to either 50°C or 90°C, and stir until TLC analysis indicates complete consumption of the starting amine.
    • After the reaction is complete, allow the mixture to cool and purify the this compound product via flash chromatography.

Troubleshooting Guide

The table below outlines common problems, their likely causes, and specific solutions to improve your results.

Problem Possible Cause Recommended Solution
Low yield Overly harsh cyclization conditions Switch to a milder general method [1]
Reaction incomplete Unreactive amine (electron-poor/steric) Use elevated temperature method; increase reaction temperature [1]
Difficult purification Unreacted starting materials Use flash chromatography; excess anhydride can be recovered [1]

Synthesis Workflow

The following diagram summarizes the strategic decision-making process for optimizing your this compound synthesis, based on the nature of your starting amine.

Start Start: Plan this compound Synthesis MethodDecision Amine Starting Material Reactive? Start->MethodDecision GeneralMethod General Mild Method - Solvent: CH₂Cl₂/DMF - Catalyst: DMAP - Temp: Room Temp - Time: 6-72 hours MethodDecision->GeneralMethod Standard Alkyl/Aryl ChallengingAmino Challenging Amine? (Electron-poor or Sterically Hindered) MethodDecision->ChallengingAmino Assess Structure Purify Purification & Analysis - Flash Chromatography - TLC / NMR / MS GeneralMethod->Purify ChallengingAmino->GeneralMethod No ElevatedTempMethod Elevated Temperature Method - Solvent: DMF only - Temp: 50°C to 90°C ChallengingAmino->ElevatedTempMethod Yes ElevatedTempMethod->Purify

References

Chromatography Method Development

Author: Smolecule Technical Support Team. Date: February 2026

For analyzing citraconimide purity or quantifying it in a mixture, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique.

1. HPLC System Components and Modes A basic HPLC system consists of several key components, as outlined below [1].

Component Function
Solvent Degasser Removes dissolved gases from the solvents to ensure stable pump operation and baseline
HPLC Pump Provides a constant and precise flow of the mobile phase
Autosampler Injects a precise volume of the sample solution into the mobile phase stream
Column Oven Maintains the HPLC column at a stable temperature for reproducible separations
Detector Generates a signal by detecting the separated analytes as they exit the column

The pump can operate in two primary modes, which are compared in the following table [1].

Elution Mode Description Advantages
Isocratic Uses a constant mobile phase composition throughout the analysis. Simpler instrument setup and operation [1].
Gradient Varies the mobile phase composition (e.g., increasing organic solvent percentage) over time. Sharper peaks, shorter run times, and ability to separate mixtures not possible with isocratic methods [1].

2. Detector Selection Guide Choosing the right detector depends on the properties of your analyte and the requirements of your analysis. Here is a summary of common HPLC detectors [1].

Detector Type Principle of Detection Key Characteristics
UV/Vis Absorbance of ultraviolet or visible light. Good for most organic analytes; single wavelength monitoring [1].
PDA (DAD) Absorbance across a UV-Vis range. Provides full spectral data for peak purity and identification; good for method development [1].
Fluorescence Emission of light upon excitation. Extremely sensitive and selective for naturally fluorescent or derivatized compounds [1].
Refractive Index (RI) Change in refractive index. Universal detector; but less sensitive and not compatible with gradient elution [1].
Evaporative Light Scattering (ELSD) Light scattering by non-volatile analyte particles. Near-universal; compatible with gradients; good sensitivity for non-chromophoric compounds [1].
Mass Spectrometry (MS) Mass-to-charge ratio of ions. Highly sensitive and selective; provides structural information for identification [1].

3. Column Chemistry and Selection The column is the heart of the separation. For reversed-phase chromatography (the most common mode), the selection guide is as follows [1].

Column Type (Bonded Phase) Typical Use Case
C18 (ODS) Most common; high retention for non-polar to moderately polar compounds.
C8 Similar to C18 but slightly less retentive.
Phenyl Provides different selectivity for aromatic compounds.
Cyano More polar; useful for normal-phase or reversed-phase with very polar analytes.

4. Example HPLC Method for a Similar API The following methodology was developed and validated for Apixaban, providing a concrete example you can adapt for this compound [2].

  • Objective: To develop a precise, stability-indicating RP-HPLC method for Apixaban and its impurities [2].
  • Column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) [2].
  • Mobile Phase A: Phosphate buffer. Mobile Phase B: Acetonitrile [2].
  • Elution: Gradient mode, with a total runtime of 40 minutes [2].
  • Temperature: Column oven set at 35°C [2].
  • Detection: Photodiode Array (PDA) detector at 225 nm [2].
  • Sample Preparation: Tablets were dispersed in water, shaken, diluted with solvent, filtered, and then injected [2].

This method was successfully validated for specificity, precision, and sensitivity per ICH guidelines [2].

Dissolution Testing for Solid Dosage Forms

If this compound is formulated into a solid oral dosage form, dissolution testing is critical. The workflow for developing such a test is as follows.

G Start Start Dissolution Method Development API Review API Properties: BCS Class, pKa, Solubility Particle Size, Polymorphism Start->API Dosage Review Dosage Form: Type (tablet/capsule) Excipients, Release Mechanism Start->Dosage Media Select Dissolution Media (pH 1.2 to 6.8) Add surfactant if needed API->Media Dosage->Media Apparatus Select Apparatus (USP 1 - Basket or USP 2 - Paddle) Media->Apparatus Optimize Optimize Parameters: Agitation Rate, Volume Deaeration, Sinkers Apparatus->Optimize Validate Validate Method: Discriminatory Power Robustness, Precision Optimize->Validate

Key Parameters for Dissolution Method Development [3]:

Parameter Considerations for this compound
Apparatus USP 1 (Basket): Often used for floating capsules or formulations. USP 2 (Paddle): Most common for immediate-release tablets and capsules [3].
Media Start with aqueous buffers across physiological pH range (1.2 - 6.8). If solubility is poor, consider adding surfactants like SDS [3].
Agitation Typical speeds are 50-75 rpm for paddles. A higher speed can reduce variability but may be less discriminatory [3].
Analysis Use HPLC for specificity, especially to distinguish this compound from degradation products or excipient interference. UV-Vis can be used if the method is specific [3].

Chemical Safety & Handling

While an exact Safety Data Sheet (SDS) for this compound was not found, the following framework is mandatory for handling any chemical.

Understanding Safety Data Sheets (SDS) [4]: An SDS is a standardized document with 16 sections that provide vital safety information.

G SDS Safety Data Sheet (SDS) Group1 Sections 1-8 Urgent Information SDS->Group1 Group2 Sections 9-11 Technical & Scientific Data SDS->Group2 Group3 Sections 12-15 Non-Mandatory but Important SDS->Group3 Group4 Section 16 Other Information SDS->Group4 G1_Content Identification Hazards Composition First-Aid Measures Fire-Fighting G2_Content Stability & Reactivity Physical/Chemical Properties G3_Content Ecological Info Disposal Transport Regulatory G4_Content SDS Preparation Date Revision Info

GHS Pictogram Guide [4]: Familiarize yourself with these standard symbols, which you will likely encounter on chemical labels.

Pictogram Hazard Class Example Precautions
Flammable Flammable liquids, solids, gases. Keep away from ignition sources. Use in well-ventilated areas.
Corrosive Corrosive to metals, skin, eyes. Use appropriate gloves, eye, and face protection.
Health Hazard Health Hazard (Carcinogenicity, Mutagenicity, etc.). Use fume hood. Avoid inhalation and skin contact.
Exclamation Mark Irritant, Skin sensitizer, Acute toxicity. Use gloves and eye protection. Wash thoroughly after handling.

Frequently Asked Questions (FAQs)

Q1: My HPLC peaks for this compound are broad and tailing. What could be the cause? A: Peak tailing can result from multiple factors. Check the following:

  • Column Incompatibility: Ensure the column chemistry (e.g., C18) and mobile phase pH are appropriate for your analyte.
  • Sample Interaction: The analyte may be interacting with active silanol sites on the silica-based column. Consider using a column with better end-capping or a different stationary phase [1].
  • Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Try to match the injection solvent with the initial mobile phase composition.

Q2: How can I improve the separation of this compound from a close-eluting impurity? A: You can optimize the method by:

  • Adjusting the Gradient: Flatten the gradient slope to increase the time the analytes spend in the column, improving separation [1].
  • Changing Temperature: Modify the column temperature, as this can alter selectivity.
  • Altering Mobile Phase: Try a different organic solvent (e.g., Acetonitrile vs. Methanol) or adjust the buffer pH to change the ionization state of the compounds [1] [2].

Q3: The dissolution rate of our this compound formulation is low and variable. How can we investigate this? A:

  • Visual Observation: First, always watch the test. Look for "coning," where insoluble material piles up under the paddle, which can cause low and variable results [3].
  • Media Optimization: The API might have poor solubility in the current media. Explore different pH levels or consider adding a surfactant to increase solubility and achieve "sink conditions" [3].
  • Apparatus Selection: If coning is an issue, switching from a paddle (USP 2) to a basket (USP 1) apparatus might help [3].

References

Citraconimide in Diels-Alder Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The main application identified for citraconimide is in Diels-Alder reactions to synthesize azasteroid derivatives, specifically 18-Nor-16-azaestrane skeletons [1] [2]. The general workflow for this reaction is outlined below.

G start Start Reaction diels_alder Diels-Alder Cycloaddition start->diels_alder This compound + Siloxyvinylnaphthalene desilylation Desilylation diels_alder->desilylation Cycloadduct cleavage Cleavage with BBr₃ desilylation->cleavage 11-Oxo Derivative product 3-Hydroxy Azasteroid cleavage->product

Diagram: Experimental Workflow for Azasteroid Synthesis

Potential Challenges & Solutions

Based on the general reaction workflow, here are potential challenges and troubleshooting approaches.

Potential Challenge Possible Cause Suggested Troubleshooting Action
Low Reaction Yield Impure starting material, unsuitable reaction conditions (temperature, solvent) Recrystallize 1-(1-trialkylsiloxyvinyl)-3,4-dihydronaphthalene derivatives; optimize temperature/solvent [1].
Unwanted Stereochemistry Reaction conditions leading to epimerization or incorrect stereochemistry Control temperature; avoid protic solvents/acidic conditions that may promote epimerization [1].
Incomplete Desilylation Inadequate reagent concentration or reaction time Extend reaction time; use excess desilylation agent; monitor reaction by TLC [1].
Low Yield in Cleavage Step Boron tribromide (BBr₃) reactivity issues (moisture sensitivity) Ensure strict anhydrous conditions; use fresh, properly stored BBr₃ [1].

A Framework for Your Technical Center

Since specific FAQs for this compound are not available, here is a template you can use to build out your technical support center. You can populate it with information from your own expertise or later literature searches.

Frequently Asked Questions (FAQ) Template

  • Q: What is the recommended procedure for storing and handling this compound?

    • A: [To be populated. Typically, moisture-sensitive reagents should be stored under an inert atmosphere in a cool, dry place.]
  • Q: What are the common characterization techniques for this compound-derived Diels-Alder adducts?

    • A: [Based on the study, common techniques include NMR spectroscopy to elucidate stereochemistry and mass spectrometry [1].]
  • Q: The reaction with this compound is not proceeding. What are the first steps I should take?

    • A: [To be populated. Typically: 1) Verify reactant purity (NMR); 2) Ensure anhydrous conditions; 3) Run a control experiment with a known reactive diene (e.g., maleimides) to test this compound activity [1].]

Finding Current Information

To get more recent and detailed information, I suggest you:

  • Search scientific databases like SciFinder or Reaxys, which are more comprehensive for chemical literature.
  • Consult safety data sheets (SDS) for this compound for specific handling, toxicity, and stability data.
  • Broaden your search to general challenges of Diels-Alder reactions with electron-deficient dienophiles, as the principles often apply.

References

Citraconimide Chemistry: Key Reactions & Potential Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core reactions and associated challenges based on the available literature:

Reaction / Process Key Finding / Method Potential Side Reactions / Issues
Regioselective Reduction [1] Use of NaBH₄ for general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one from citraconimide derivatives. Lack of regioselectivity if reaction conditions are not controlled; possible over-reduction.
Radical Polymerization [2] N-substituted citraconimides can undergo radical homopolymerization, but molecular weights obtained are relatively low (e.g., 6,800-10,000 for N-alkyl derivatives). Low molecular weight polymers; potential for chain transfer or termination side reactions.
Thermal Stability [2] Poly(N-isopropyl-citraconimide) has initial decomposition temperature of 309°C (about 40°C lower than corresponding maleimide polymer). Lower thermal stability compared to maleimides may lead to degradation during high-temperature processing.

Experimental Protocol: Regioselective Reduction of this compound

This detailed methodology is based on the communication from the Journal of the Chemical Society, Perkin Transactions 1 [1], which describes the general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one.

1. Objective To achieve regioselective reduction of a this compound derivative using sodium borohydride (NaBH₄).

2. Required Materials & Equipment

  • This compound Derivative Substrate
  • Reducing Agent: Sodium borohydride (NaBH₄)
  • Solvent: Anhydrous alcohol (e.g., ethanol or methanol) is typical for NaBH₄ reductions.
  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, syringe/septum for air-sensitive reagents (if needed), thin-layer chromatography (TLC) supplies, and purification equipment (e.g., for column chromatography).

3. Step-by-Step Procedure

  • Step 1: Dissolve the this compound substrate in a suitable anhydrous solvent (e.g., ethanol) in a round-bottom flask.
  • Step 2: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction and enhance regioselectivity.
  • Step 3: Add sodium borohydride (NaBH₄) portion-wise to the stirred, cooled solution. The molar equivalent of NaBH₄ should be determined based on the specific substrate, but 1 equivalent is a common starting point.
  • Step 4: Allow the reaction to warm to room temperature slowly and continue stirring. Monitor the reaction progress by TLC until the starting material is consumed.
  • Step 5: Upon completion, carefully quench the reaction by adding a saturated aqueous ammonium chloride (NH₄Cl) solution or a dilute acid slowly.
  • Step 6: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
  • Step 7: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
  • Step 8: Filter and concentrate the organic solution under reduced pressure.
  • Step 9: Purify the crude product (5-hydroxy-1,5-dihydropyrrol-2-one) using an appropriate technique, such as column chromatography.

4. Key Technical Notes

  • Regioselectivity: The success of this reaction in providing the 5-hydroxy regioisomer hinges on the controlled addition of NaBH₄ and the low-temperature conditions [1].
  • Analytical Confirmation: The structure of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR), as reported in the literature [1] [3].
  • Air and Moisture: While standard laboratory conditions are often sufficient, maintaining an inert atmosphere (e.g., under nitrogen or argon) can be beneficial for reproducibility, especially with air- or moisture-sensitive substrates.

Troubleshooting Workflow for Common Issues

The following diagram maps a logical approach to diagnosing and resolving problems based on the information available.

Start Start: Issue with this compound Reaction Selectivity Poor Regioselectivity in Reduction Start->Selectivity Polymerization Low Molecular Weight or Failed Polymerization Start->Polymerization Stability Polymer Thermal Decomposition Start->Stability CheckTemp Confirm reaction is initiated at 0°C Selectivity->CheckTemp Check CheckConditions Verify radical initiator and temperature [2] Polymerization->CheckConditions Check CheckTempProfile Verify processing temperature is below ~300°C [2] Stability->CheckTempProfile Check CheckAddition Control NaBH4 addition (add portion-wise, slowly) CheckTemp->CheckAddition Yes SelectivityResolved Regioselectivity Improved CheckTemp->SelectivityResolved Action Applied CheckAddition->SelectivityResolved CheckMonomer Confirm N-substituent on This compound is not inhibiting [2] CheckConditions->CheckMonomer Yes PolymerizationResolved Polymerization Improved CheckConditions->PolymerizationResolved CheckMonomer->PolymerizationResolved ConsiderMaleimide Consider using maleimide if higher thermal stability is required [2] CheckTempProfile->ConsiderMaleimide Yes StabilityResolved Stability Issue Mitigated CheckTempProfile->StabilityResolved ConsiderMaleimide->StabilityResolved

References

Citraconimide Chemistry & Potential Scale-Up Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties of citraconimide and related compounds, and infers potential scale-up challenges based on their chemistry.

Compound Core Structure / Property Reported Reactivity Potential Scale-Up Challenge
This compound N-substituted 3-methylpyrrole-2,5-dione [1] Thiol-Michael Addition: Regioselective for methylated alkene carbon [2]. Reaction Consistency: Regioselectivity may be sensitive to mixing, temperature, and mass transfer on large scale.
Hydrolytic Stability: Intermediate between maleimide and pyrocinchonimide [2]. Product Stability/Purity: Potential for hydrolytic ring-opening during processing or storage, requiring strict pH/water control.
Maleimide N-substituted pyrrole-2,5-dione Standard thiol-Michael addition [2]. Product Instability: Thiosuccinimide adducts can undergo retro-Michael reaction and off-target modification [2].
Pyrocinchonimide N-substituted 2,3-dimethylpyrrole-2,5-dione [2] Low thiol reactivity; primarily undergoes imide transfer with amines [2]. Unexpected Side Reactions: Amine contamination (from solvents, equipment, APIs) could lead to undesired imide transfer reactions [2].

FAQ & Troubleshooting Guide

Here are some anticipated frequently asked questions and troubleshooting advice, constructed by applying scale-up principles to the chemistry described above.

Q1: During the scale-up of a thiol-citraconimide conjugation, we are seeing inconsistent regioselectivity and new impurities. What could be the cause?

  • Potential Cause: Inefficient mixing on a larger scale can lead to localized concentration gradients (hot spots) of the thiol, which can compromise the regioselectivity observed in well-mixed lab vessels [3].
  • Troubleshooting Steps:
    • Characterize Mixing: Perform mixing studies in the large-scale reactor to determine power input and blend times.
    • Adjust Addition: Change from a single bolus addition of the thiol to a controlled, slow addition (e.g., via a dosing pump) to maintain a low concentration in the reactor.
    • Modify Protocol: Consider diluting the reaction slightly to reduce viscosity and improve mixing efficiency.
    • Monitor Reaction: Use Process Analytical Technology (PAT) like in-situ IR spectroscopy to monitor the reaction in real-time and identify when impurities form [3].

Q2: Our final this compound-adduct product shows decreased potency over time. How can we improve its stability?

  • Potential Cause: The thio-methylsuccinimide linkage, while more stable than the maleimide equivalent, can still undergo slow hydrolytic ring-opening to form a stable thioether acid, or potentially revert in a retro-Michael reaction [2].
  • Troubleshooting Steps:
    • Control pH: Formulate the final product at a slightly acidic pH (e.g., 4.0-5.0) to minimize hydrolysis of the imide ring.
    • Avoid Nucleophiles: Ensure that buffers, excipients, or solvents used in downstream processing are free of strong nucleophiles (like primary amines) that could catalyze degradation.
    • Confirm Structure: Use analytical techniques (e.g., LC-MS, NMR) to confirm whether the loss of potency is due to hydrolysis or another degradation pathway.

Q3: The synthesis of the this compound intermediate itself is yielding a low-purity product upon scale-up. What should we check?

  • Potential Cause: The standard synthesis involves a cyclodehydration step. On a larger scale, heat transfer becomes less efficient, potentially leading to inconsistent heating and side reactions [3].
  • Troubleshooting Steps:
    • Calorimetry: Perform reaction calorimetry studies to understand the heat flow and ensure the large-scale reactor can handle it.
    • Optimize Dehydration: Ensure efficient water removal (e.g., via azeotropic distillation with toluene) to drive the cyclization to completion. The quality of molecular sieves or other drying agents is critical.
    • Purification: Re-evaluate the purification protocol (e.g., crystallization conditions) for the larger mass and volume. The optimal solvent/anti-solvent ratio and cooling rate may differ from the lab scale.

Scale-Up Workflow Diagram

The following diagram outlines a logical workflow for developing and scaling up a process involving this compound, from initial screening to final product manufacturing. This general approach helps in systematically identifying and mitigating risks.

CitraconimideScaleUp Start Define Target Molecule LabSynthesis Lab-Scale Synthesis & Route Scouting Start->LabSynthesis RiskAssessment Risk Assessment LabSynthesis->RiskAssessment ParameterStudy Parameter Screening (DOE) RiskAssessment->ParameterStudy CPP Identify Critical Process Parameters (CPPs) ParameterStudy->CPP CQA Define Critical Quality Attributes (CQAs) ParameterStudy->CQA Pilot Pilot-Scale Trials & Modeling CPP->Pilot CQA->Pilot TechTransfer Technology Transfer to Manufacturing Pilot->TechTransfer GMP Commercial GMP Manufacturing TechTransfer->GMP

Recommended Path Forward

To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Resources: Search for literature on the scale-up of specific reaction types you are using, such as "thio-Michael addition scale-up" or "imide synthesis kilogram-scale".
  • Perform Practical Studies: Conduct lab experiments to de-risk the process, including reaction calorimetry to understand heat flow and mixing studies to determine sensitivity.
  • Engage with Experts: Consider collaborating with contract development and manufacturing organizations (CDMOs) that have expertise in scaling up complex organic syntheses [3].

References

Key Reactions & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for fundamental citraconimide reactions, which are common in research and drug development.

Reaction Type Primary Catalyst/Reagent Core Application/Purpose Key Experimental Parameters
Regioselective Reduction [1] Sodium Borohydride (NaBH₄) General preparation of 5-hydroxy-1,5-dihydropyrrol-2-one from this compound derivatives [1]. Protocol details not fully available in search results; requires reference to original paper (J. Chem. Soc., Perkin Trans. 1, 2002, 707).
Diels-Alder Cycloaddition [2] [3] Heat (often requires elevated temperature) Synthesis of azasteroid derivatives by reacting this compound with siloxyvinylnaphthalene dienes [2] [3]. Reactions are performed to create steroidal skeletons; products are isolated with specific 8β, 13β, and 14β orientations [2].
Functional Monomer Synthesis [4] Not specified (condensation reaction) Preparation of aromatic bismaleimides/biscitraconimides with amide, urea, or parabanic groups for polymer systems [4]. Structures confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy; thermal curing behavior of monomers was studied [4].

Catalyst Selection Workflow

The diagram below outlines a general logic for selecting and evaluating catalysts in synthetic projects, applicable to this compound chemistry.

Start Define Reaction Objective Step1 Identify Reaction Type (e.g., Reduction, Cycloaddition) Start->Step1 Step2 Review Known Catalytic Systems from Literature Step1->Step2 Step3 Select Candidate Catalyst(s) Step2->Step3 Step4 Design Experiment (Optimize Parameters) Step3->Step4 Step5 Evaluate Catalyst Performance (Activity & Selectivity) Step4->Step5 Step6 Successful? Step5->Step6 Step7 Finalize Protocol Step6->Step7 Yes Step8 Troubleshoot & Iterate Step6->Step8 No Step8->Step3 Refine selection

Frequently Asked Questions

Here are some common issues and solutions presented in an FAQ format.

Question Answer & Guidance
How do I improve the yield of my Diels-Alder reaction with this compound? Ensure strict anhydrous conditions and use fresh, purified diene. Consider screening different solvents and increasing reaction temperature to favor cycloaddition. The stereochemistry of the product is often controlled by the diene precursor [2].
The reduction of my this compound derivative is unselective. What can I do? The NaBH₄ reduction protocol is known to be regioselective [1]. Double-check reactant purity and reaction conditions (temperature, solvent, addition rate) against the literature. Slight deviations can significantly impact selectivity.
A catalyst provides high activity but poor selectivity for my desired product. How should I proceed? In development, selectivity is often prioritized over raw activity to maximize yield of the desired product and minimize costly purification [5]. Focus on refining catalyst choice or reaction parameters (e.g., temperature, solvent, additives) to improve pathway specificity.

Troubleshooting and Deeper Investigation

For more complex issues, a systematic approach to catalyst selection is crucial.

  • Understand Catalyst Properties: A catalyst's efficiency is defined by its activity (turnover number/frequency) and selectivity (ability to direct reaction to a specific product) [5]. Transition metals are often good candidates due to vacant d-orbitals and variable oxidation states [5].
  • Apply Advanced Selection Concepts: One modern method involves measuring the stability of catalytic intermediates via mass spectrometry, operating on a "survival of the weakest" principle where less-stable intermediates often correlate with higher catalyst reactivity [6].
  • Characterize New Compounds: For novel this compound monomers or catalysts, confirm structures using IR, 1H-NMR, and 13C-NMR spectroscopy [4]. Study thermal behavior if developing polymers or materials.

References

citraconimide vs maleimide reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties at a Glance

This table provides a direct comparison of the core properties of maleimide and citraconimide.

Feature Maleimide This compound
Core Structure Base structure Methylated analog of maleimide [1]
Key Reaction Thiol-Michael addition (with thiols) [1] Thiol-Michael addition (with thiols); can also undergo imide transfer (with amines) for pyrocinchonimide (dimethylated analog) [1]
Regioselectivity Not typically highlighted Excellent regioselectivity for nucleophilic attack at the methylated alkene carbon [1]
Hydrolytic Stability of Thio-Michael Adduct Forms a thiosuccinimide adduct that is unstable and can undergo retro-Michael reactions [1] The product methylsuccinimides exhibit improved hydrolytic stability [1]
Primary Application in Bioconjugation Classic, widely used reagent for conjugating to cysteine thiols [1] A "Next-Generation Maleimide" (NGM) for creating more stable and selective bioconjugates, especially Antibody-Drug Conjugates (ADCs) [1]

Experimental Evidence & Reaction Details

The comparative advantages of this compound are supported by specific chemical behaviors and experimental findings.

  • Regioselective Reduction: Early synthetic studies demonstrate that both maleimide and this compound derivatives can undergo regioselective reduction using sodium borohydride (NaBH₄) to produce 5-hydroxy-1,5-dihydropyrrol-2-ones [2]. This indicates a shared reactivity at the carbonyl group, which is distinct from the alkene reactivity used in bioconjugation.
  • Mechanism for Improved Thiol Stability: The enhanced stability of this compound-thiol conjugates stems from the reaction pathway. Maleimide forms a thiosuccinimide, which is prone to retro-Michael reactions, leading to payload loss or transfer [1]. In contrast, this compound's thio-Michael addition exhibits excellent regioselectivity for the methylated alkene carbon, producing a methylsuccinimide adduct with improved hydrolytic stability [1].
  • Reactivity Beyond Thiols: Research on pyrocinchonimide (Pci), the dimethylated analog of this compound, revealed a surprising imide transfer reaction targeting amine groups (lysine residues and N-termini) on proteins [1]. This reaction is thermodynamically controlled and undergoes slow reversion at high pH, offering a new route for protein modification that is distinct from traditional amine-reactive reagents like NHS esters [1]. Although this specific finding is for Pci, it highlights the nuanced and tunable reactivity within the maleimide derivative family.

Experimental Workflow for Bioconjugation

The following diagram illustrates a general experimental workflow for comparing maleimide and this compound in bioconjugation, such as creating an Antibody-Drug Conjugate (ADC).

Start Start: Bioconjugation Planning Protein Protein with Free Thiols Start->Protein LinkerM Maleimide Linker Start->LinkerM LinkerC This compound Linker Start->LinkerC Step1 Conjugation Reaction (Mild aqueous buffer) Protein->Step1 LinkerM->Step1 LinkerC->Step1 Step2 Purification (e.g., Size Exclusion Chromatography) Step1->Step2 AdductM Maleimide-Thiol Adduct Step2->AdductM AdductC This compound-Thiol Adduct Step2->AdductC Analysis Stability & Efficacy Analysis AdductM->Analysis Path A AdductC->Analysis Path B ResultM Potential retro-Michael reversion and off-target drug release Analysis->ResultM ResultC Stable conjugate with reduced off-target effects Analysis->ResultC End Decision: Reagent Selection ResultM->End ResultC->End

Conjugation Reaction Workflow

This workflow shows the parallel paths for maleimide and this compound conjugation. The key difference emerges in the final Analysis step, where the this compound adduct demonstrates superior stability.

Key Takeaways for Researchers

  • Choose this compound for Stability: When developing bioconjugates like ADCs where in-vivo stability is critical to prevent premature drug release and off-target toxicity, this compound is a superior choice over conventional maleimide [1].
  • Leverage Inherent Selectivity: this compound's inherent regioselectivity can lead to more homogeneous and well-defined conjugation products, which is highly desirable for therapeutic applications [1].
  • Explore New Reactivity: The discovery of imide transfer in related dimethylated compounds (pyrocinchonimides) suggests the potential for developing entirely new bioconjugation strategies that target different amino acid residues [1].

References

next-generation maleimides comparison

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Maleimide Technologies

Traditional maleimide chemistry is widely used for conjugating payloads to thiol groups but produces conjugates that may be unstable in serum [1]. Next-generation maleimides (NGMs), including bromo-maleimides and pyridazinediones (PDs), are engineered to form stable, irreversible thioether linkages, addressing this key limitation [2].

The table below summarizes the core characteristics of each type:

Feature Conventional Maleimides Bromo-Maleimides (NGMs) Pyridazinediones (PDs, NGMs)
Reactive Group Maleimide Bromo-maleimide Bromo-pyridazinedione
Reaction with Thiols Forms reversible thioether Forms irreversible thioether Forms irreversible, unsaturated thioether [2]
Serum Stability Low (susceptible to hydrolysis and retro-Michael reaction) [2] High (after hydrolysis to maleamic acid) [2] High (inherently stable, no hydrolysis required) [2]
Key Disadvantage Linkage instability in vivo [2] Requires a hydrolysis step post-conjugation for stability [2] Less electrophilic, which may slow conjugation [2]
Primary Application General protein labeling and conjugation [1] Stable conjugations; disulfide rebridging in antibodies [2] Stable conjugations; ideal for disulfide rebridging to achieve homogeneous DAR of 4 [2]
Typical Drug-to-Antibody Ratio (DAR) Heterogeneous Controlled (e.g., 1, 2, 3, 4) [3] Controlled, ideally 4 [2]

Quantitative Performance Comparison

The theoretical advantages of NGMs are supported by experimental data. The following table compares key performance metrics, using the conjugation of doxorubicin (DOX) to the antibody trastuzumab as an example [3].

Parameter Conventional Maleimide (M-DOX) Next-Generation Maleimide (NGM-DOX)
Conjugation Efficiency Not specified in detail >90% re-bridged disulfide bonds achieved [3]
Product Homogeneity Heterogeneous mixture of species Near-homogeneous products [3]
Controlled Drug Loading (DAR) Difficult to control Precise control (DAR of 1, 2, 3, and 4 demonstrated) [3]
Site Selectivity Non-specific High site-specificity (e.g., predominantly Fab arms for DAR 2) [3]
Antibody Binding Affinity May be compromised Fully retained (fully active by ELISA) [3]

Mechanisms of Action and Workflow

The core difference between these technologies lies in the stability of the bond they form with cysteine thiols.

G cluster_conventional Conventional Maleimide cluster_ngm Next-Generation Maleimide (Bromo-Maleimide) cluster_pd Pyridazinedione (PD) C_Maleimide Maleimide C_Thioether Reversible Thioether C_Maleimide->C_Thioether Conjugation C_Loss Payload Loss in Serum C_Thioether->C_Loss Hydrolysis NGM_Maleimide Bromo-Maleimide NGM_Thioether Irreversible Thioether NGM_Maleimide->NGM_Thioether Conjugation NGM_Stable Stable Maleamic Acid Linkage NGM_Thioether->NGM_Stable pH 8 Hydrolysis PD_Compound Bromo-Pyridazinedione PD_Stable Stable Unsaturated Thioether PD_Compound->PD_Stable Conjugation

A key application of NGMs is disulfide rebridging, a technique for creating homogeneous ADCs by targeting the native disulfide bonds of an antibody [2] [3]. The following diagram and protocol outline this process.

G Ab_Native Native Antibody with Disulfide Bonds Ab_Reduced Reduced Antibody with Free Thiols (-SH) Ab_Native->Ab_Reduced Reduction TCEP Reducing Agent (TCEP) TCEP->Ab_Reduced Ab_Conjugated Rebridged Antibody Stable Conjugate Ab_Reduced->Ab_Conjugated Conjugation DBM Dibromo-NGM (Payload attached) DBM->Ab_Conjugated Ab_Stable Stabilized Conjugate (Maleamic Acid) Ab_Conjugated->Ab_Stable Hydrolysis (Bromo-Maleimides only) Hydrolysis pH 8.0 Buffer Hydrolysis->Ab_Stable

Detailed Protocol for Disulfide Rebridging Conjugation [2] [3]

This protocol describes the use of dibromo-NGMs (like dibromomaleimides or dibromopyridazinediones) for conjugating a payload to a full-length antibody like trastuzumab.

  • Antibody Reduction

    • Principle: Reduce interchain disulfide bonds to generate free cysteine thiols.
    • Method: Incubate the antibody (e.g., at 1-10 mg/mL in PBS, pH 7-7.5) with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). A typical starting point is 20 equivalents of TCEP relative to the antibody [3]. Incubation is typically for 30 minutes at 37°C.
    • Note: TCEP is preferred over DTT as it is non-thiolated and does not need to be removed before the next step [1].
  • Conjugation with NGM

    • Principle: The dibromo-NGM reacts with two free thiols, re-bridging the disulfide and incorporating the payload.
    • Method: Add the NGM-payload construct (e.g., 25 equivalents) directly to the reduced antibody solution. The reaction proceeds efficiently at neutral pH. The conjugation is fast, with some bromo-maleimides reporting completion in under 1 minute [2].
  • Hydrolysis (for Bromo-Maleimides)

    • Principle: The initial thioether conjugate from a bromo-maleimide is hydrolyzed to a stable maleamic acid, preventing retro-Michael reactions in serum.
    • Method: Adjust the reaction mixture to pH ~8.0 and incubate. Hydrolysis can be quantitative in about 1 hour [2]. This step is not required for pyridazinedione-based NGMs, as their conjugates are inherently stable [2].
  • Purification and Analysis

    • Purification: Use a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or a suitable buffer to separate the conjugated antibody from free payload and small molecules [4].
    • Analysis:
      • CE-SDS or SDS-PAGE: Confirm efficient re-bridging and assess fragmentation [3].
      • UV-Vis Spectroscopy: Determine the Drug-to-Antibody Ratio (DAR) by measuring the absorbance of the antibody (at 280 nm) and the payload (at its λmax, e.g., 495 nm for doxorubicin) [4] [3].
      • ELISA: Verify that the conjugated antibody retains its binding affinity [3].

Conclusion and Research Implications

Next-generation maleimides provide a robust solution for creating stable, homogeneous bioconjugates. Your choice between them depends on specific project needs:

  • Choose bromo-maleimides for very fast conjugation and when a controlled hydrolysis step is acceptable.
  • Choose pyridazinediones for inherent serum stability without a hydrolysis step and potentially fewer side reactions.

Both NGM platforms are superior to conventional maleimides for critical in vivo applications like ADC development, offering researchers precise control over conjugation, a key factor in developing next-generation therapeutics.

References

Common Protein Labeling Chemistries for Comparison

Author: Smolecule Technical Support Team. Date: February 2026

While citraconimide was not covered, the search results detail several well-established labeling strategies that are relevant for comparison. The table below summarizes these key techniques:

Labeling Strategy Reactive Group Target on Protein Key Features & Applications
NHS/Sulfo-NHS Ester [1] N-hydroxysuccinimide (NHS) ester Primary amines (ε-amino group of lysine, N-terminus) Common, stable amide bond; used for biotinylation, fluorophore conjugation, and isobaric tags (e.g., TMT, Qlinker) [2] [1].
Maleimide [1] Maleimide Sulfhydryl groups (cysteine) Thioether bond; high specificity for thiols under controlled pH.
Photoactivatable Groups [1] Aryl azide Non-selective (upon UV activation) Converts to reactive nitrene; used for capturing transient interactions in native environments.
Active Site-Directed Probes [1] Various electrophiles (e.g., fluorophosphonate) Nucleophilic residues in enzyme active sites Used for activity-based protein profiling (ABPP) to monitor enzyme activity, not just abundance.

Detailed Experimental Protocols

Although a protocol for this compound is unavailable, the established methodology for minimal lysine labeling with NHS-ester dyes is highly relevant, as it ensures specificity and a defined 1:1 labeling stoichiometry [3]. This protocol can serve as a benchmark for evaluating other amine-reactive chemistries.

1. Protein Labeling via NHS-Ester Chemistry (e.g., CyDye Fluorophores) [3]

  • Principle: The NHS-ester group of the dye specifically forms an amide bond with the epsilon-amino group of lysine residues.
  • Procedure:
    • Reconstitution: Dissolve the lyophilized CyDye fluor in anhydrous dimethylformamide (DMF) to create a 1 mM stock solution.
    • Protein Preparation: Resuspend or dilute the target protein in reconstitution buffer (e.g., 30 mM Tris-HCl, pH 8.5) to a concentration of 1 µg/µL. Confirm the pH is between 8.0 and 9.0 for optimal reactivity.
    • Labeling Reaction: Mix the protein sample with the CyDye working solution. A standard ratio is 400 pmol of dye per 50 µg of protein.
    • Incubation: Incubate the reaction mixture on ice for 30 minutes in the dark.
    • Quenching: Stop the reaction by adding a 10 mM solution of L-lysine and incubating for a further 10 minutes. This consumes any unreacted dye.
    • Purification: Remove excess free dye and exchange the buffer using a size-exclusion centrifugal filter device (e.g., a 3K cutoff membrane).
    • Validation: Verify the labeling efficiency and protein integrity by SDS-PAGE, visualizing the fluorescently labeled protein band with an appropriate scanner.

2. Workflow for Cross-Linking Mass Spectrometry (CLMS) Since your audience is in drug development, understanding structural techniques is also valuable. The following diagram illustrates a generalized workflow for Cross-Linking Mass Spectrometry (CLMS), which often uses amine-reactive crosslinkers [2] [4].

CLMS_Workflow Live_Cells Live_Cells Crosslinker Addition\n(e.g., DSSO) Crosslinker Addition (e.g., DSSO) Live_Cells->Crosslinker Addition\n(e.g., DSSO) Crosslinking Crosslinking Cell Lysis &\nComplex Isolation Cell Lysis & Complex Isolation Crosslinking->Cell Lysis &\nComplex Isolation Digestion Digestion Peptide Fractionation &\nLC-MS/MS Peptide Fractionation & LC-MS/MS Digestion->Peptide Fractionation &\nLC-MS/MS MS_Analysis MS_Analysis Cross-link Identification &\nFDR Control Cross-link Identification & FDR Control MS_Analysis->Cross-link Identification &\nFDR Control Data_Analysis Data_Analysis Structural Modeling &\nInteraction Mapping Structural Modeling & Interaction Mapping Data_Analysis->Structural Modeling &\nInteraction Mapping Crosslinker Addition\n(e.g., DSSO)->Crosslinking Protein Digestion\n(Multi-protease) Protein Digestion (Multi-protease) Cell Lysis &\nComplex Isolation->Protein Digestion\n(Multi-protease) Protein Digestion\n(Multi-protease)->Digestion Peptide Fractionation &\nLC-MS/MS->MS_Analysis Cross-link Identification &\nFDR Control->Data_Analysis

References

Alternative Adhesive Chemicals for Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Since data on citraconimide is unavailable, the table below summarizes key adhesive chemicals that are well-documented and could serve as a basis for comparison in your research. The information is based on a general overview of common adhesives and sealants [1].

Chemical Type Key Adhesive Properties Common Applications
Epoxies High bond strength, excellent chemical & heat resistance, structural integrity Aerospace, construction, marine (structural bonding, concrete repair) [1].
Polyurethanes Excellent flexibility, good impact resistance, bonds to various substrates Automotive (windshields), construction (sealing joints), footwear [1].
Silicones High temperature resistance, maintains flexibility, waterproofing Construction (glazing, waterproofing), electronics (potting), medical devices [1] [2].
Cyanoacrylates Very fast bonding, high strength with minimal adhesive Consumer products ("super glue"), medical (wound closure), electronics [1].
Acrylics Versatile, durable, UV resistant, quick-setting Construction (caulking), automotive, electronics [1].
Hot Melt Adhesives Fast setting, solvent-free, versatile substrate bonding Packaging (carton sealing), bookbinding, textiles [1].

Experimental Framework for Adhesive Testing

For a rigorous comparison of adhesive properties, researchers typically follow standardized protocols. Below is a generalized experimental workflow and the key methodologies used to evaluate adhesive performance, based on a study of silicone pressure-sensitive adhesives [2].

Start Start: Prepare Adhesive Sample P1 Apply Cross-linking Agent Start->P1 P2 Coat onto Substrate (Drying at 140°C for 10 min) P1->P2 P3 Condition and Protect Layer P2->P3 P4 Proceed to Property Testing P3->P4 T1 Tack Test (AFERA 4015 Standard) P4->T1 T2 Adhesion Test (Peel Strength, AFERA 4001) P4->T2 T3 Cohesion Test (Tangential Force, AFERA 4012) P4->T3 T4 Thermal Resistance (SAFT Test) P4->T4 T5 Shrinkage Test (70°C Storage) P4->T5

Figure 1: Workflow for preparing and testing adhesive samples.

The core experimental protocols for evaluating adhesive performance, as demonstrated in PSA research, include [2]:

  • SAFT Test (Shear Adhesion Failure Test): A key measurement for thermal resistance. A weight is suspended from a sample in an oven, and the temperature is increased at a controlled rate (e.g., 1°C/min) until the bond fails, recording the failure temperature.
  • Adhesion Measurement (Peel Strength): The force required to peel a standardized width of adhesive tape (e.g., 2.5 cm) from a test surface (like steel) at a 180-degree angle and a constant speed is measured (AFERA 4001 standard).
  • Cohesion Measurement: The internal strength of the adhesive layer is determined by measuring the tangential force needed to peel a defined area of tape under a specified load over time, tested at both room and elevated temperatures (AFERA 4012 standard).
  • Tack Measurement: The stickiness of the adhesive is tested by measuring the force needed to detach it from a substrate (like steel) immediately after contact is made (AFERA 4015 standard).

References

Comparative Properties of Citraconimide and Maleimide Polymers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key differences between citraconimide and maleimide polymers based on the search results.

Property This compound Polymers Maleimide Polymers (Analog) Experimental Context & Data Source
Thermal Stability Lower decomposition temperatures. Higher decomposition temperatures. For N-isopropyl substitutes: Poly(this compound) initial decomposition: 309°C, max: 365°C. Poly(maleimide) values were ~40°C higher [1].
Polymerizability Can be radically homopolymerized. Can be radically homopolymerized. Both are 1,1,2-trisubstituted ethylenes. N-alkylcitraconimides homopolymerized in bulk at 60°C [1].
Polymer Molecular Weight Yields lower molecular weight polymers. Can achieve higher molecular weights. N-alkylthis compound polymers had Mw of 6,800-10,000. N-phenylthis compound polymers were even lower (Mw 700-2,000) [1].
Chemical Reactivity More susceptible to regioselective reduction. Standard reduction behavior. NaBH4 reduction of this compound derivatives allows general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one [2].
Steric Influence Possesses an additional methyl group, creating a less symmetrical structure. More symmetrical, less sterically hindered structure. The methyl group on the double bond makes this compound a 1,1,2-trisubstituted ethylene, influencing its polymerization and thermal stability [1].

Experimental Context and Methodologies

Here is a detailed look at the key experiments from which the comparative data was derived.

  • Experiment 1: Radical Polymerization and Thermal Analysis

    • Objective: To investigate the radical polymerization behavior and thermal properties of N-substituted citraconimides and compare them with their maleimide analogs [1].
    • Protocol: N-alkyl and N-aryl citraconimides were homopolymerized in bulk at 60°C or in benzene solution at 60°C and 120°C using radical initiators. The resulting polymers were characterized, and their thermal stability was assessed using thermogravimetric analysis (TGA). The molecular weights were determined.
    • Relevant Findings: Confirmed that despite being 1,1,2-trisubstituted ethylenes (which often resist homopolymerization), N-alkylcitraconimides could be polymerized. The poly(citraconimides) consistently showed lower thermal stability than their maleimide counterparts [1].
  • Experiment 2: Regioselective Reduction

    • Objective: To explore the reduction behavior of this compound derivatives and develop a general synthesis for 5-hydroxy-1,5-dihydropyrrol-2-ones [2].
    • Protocol: this compound derivatives were subjected to reduction using sodium borohydride (NaBH4) in a specific solvent system. The reaction was monitored, and the products were isolated and characterized.
    • Relevant Findings: Demonstrated a distinct chemical reactivity for citraconimides, leading to a specific heterocyclic structure that could be useful in organic synthesis [2].

Experimental Workflow for Property Comparison

The diagram below outlines a general workflow for comparing the properties of these polymers, as reflected in the research.

Start Monomer Synthesis (N-substituted This compound/Maleimide) A Polymerization ( e.g., Radical Homopolymerization) Start->A Monomer Feed B Polymer Characterization A->B Polymer Product C Property Analysis & Comparison B->C Data Input B1 Molecular Weight Distribution Analysis B->B1 B2 Thermal Analysis (TGA, DSC) B->B2 B3 Chemical Reactivity Studies B->B3 B1->C B2->C B3->C

Key Implications for Research

The properties summarized above lead to specific research considerations:

  • Thermal Stability: The lower thermal stability of this compound polymers may limit their application in environments requiring high-temperature resistance but could be advantageous where controlled degradation is needed [1].
  • Synthetic Utility: The ability of citraconimides to undergo regioselective reduction and participate in cycloaddition reactions provides valuable pathways for creating functionalized heterocycles and complex molecular architectures [2] [3].
  • Structural Design: The methyl group on this compound offers a site for introducing chirality or further functionalization, which is not available in the symmetrical maleimide structure. This can be exploited to fine-tune polymer properties [1].

Seeking Further Information

The search results I obtained are from foundational polymer chemistry studies. For a more complete guide, you may need to investigate the following areas:

  • Contemporary Research: Look for recent studies on This compound applications in drug delivery, such as in polymer nanoparticles or as biodegradable linkers.
  • Biological Data: Search specifically for cytotoxicity profiles of this compound-based polymers and any data on their degradation products.
  • Direct Head-to-Head Studies: Seek out modern papers that perform a direct, systematic comparison of this compound and maleimide polymers in a biomedical context.

References

×

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

111.032028402 Da

Monoisotopic Mass

111.032028402 Da

Heavy Atom Count

8

UNII

SWA8TSZ8FD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1072-87-3

Wikipedia

Citraconimide

Dates

Last modified: 08-15-2023

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